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  • Product: 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid
  • CAS: 301352-85-2

Core Science & Biosynthesis

Foundational

In Vitro Pharmacological Profiling of 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid: A Comprehensive Technical Guide

An in-depth technical guide on the in vitro pharmacological profiling of 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid (CAS 301352-85-2). Executive Summary & Rationale The compound 2-(3-Methoxyphenylcarbamoyl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the in vitro pharmacological profiling of 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid (CAS 301352-85-2).

Executive Summary & Rationale

The compound 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid represents a highly functionalized small molecule characterized by an amide linkage and a carboxylic acid moiety. Structurally, molecules of this class frequently interact with G-protein-coupled receptors (GPCRs), amidases, or nuclear receptors. To advance such a hit compound through the drug discovery pipeline, a rigorous in vitro pharmacological profiling cascade is mandatory.

Historically, unforeseen off-target activities and poor pharmacokinetic properties have been the primary drivers of late-stage clinical attrition. To mitigate these risks, modern drug discovery relies on a tiered in vitro profiling strategy[1]. As a Senior Application Scientist, I have structured this guide to detail the critical path for profiling this compound, emphasizing the causality behind experimental design, self-validating assay mechanics, and adherence to regulatory guidelines.

Cascade Cmpd 2-(3-Methoxyphenylcarbamoyl)- cyclohexanecarboxylic acid Phase1 Phase 1: ADME & Physicochemical (PAMPA, Microsomal Stability) Cmpd->Phase1 Phase2 Phase 2: Target Screening (Broad-Spectrum Off-Target Panel) Phase1->Phase2 Phase3 Phase 3: Functional Assays (cAMP / Ca2+ Flux) Phase2->Phase3 Phase4 Phase 4: Safety Pharmacology (hERG Automated Patch-Clamp) Phase3->Phase4 Decision Lead Optimization / Go-No-Go Phase4->Decision

In vitro pharmacological profiling cascade for novel small molecule candidates.

Phase 1: Physicochemical and ADME Profiling

Before determining target engagement, we must establish whether the compound can reach its target. The carboxylic acid moiety suggests potential permeability limitations at physiological pH due to ionization.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality & Rationale: Cell-based models (like Caco-2) conflate passive diffusion with active efflux/uptake transporters. PAMPA isolates passive transcellular diffusion, allowing us to rank the compound's intrinsic permeability based solely on its physicochemical properties[2]. We utilize a hexadecane/phospholipid artificial membrane to mimic the lipophilic core of the gastrointestinal lining[3].

Step-by-Step Protocol:

  • Preparation: Prepare a 5% (v/v) solution of hexadecane in hexane. Apply 15 µL to the PVDF membrane filter of a 96-well donor plate and allow the hexane to evaporate completely[3].

  • Donor Solution: Dissolve 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid in DMSO (10 mM stock), then dilute to 10 µM in PBS at pH 7.4 (and pH 6.5 to assess ionization effects).

  • Assay Assembly: Add 300 µL of the compound solution to the donor wells. Add 200 µL of fresh PBS to the acceptor wells.

  • Incubation: Mate the donor and acceptor plates. Incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation[2].

  • Validation: Include Lucifer Yellow (a paracellular marker) in the donor well. Its absence in the acceptor well validates artificial membrane integrity[2].

  • Quantification: Analyze donor and acceptor well concentrations via LC-MS/MS to calculate the effective permeability ( Pe​ ).

Microsomal Stability (Phase I Metabolism)

Causality & Rationale: The methoxyphenyl and cyclohexyl groups are prime sites for cytochrome P450 (CYP) mediated oxidation. Human Liver Microsomes (HLMs) provide a subcellular fraction rich in CYP enzymes, allowing us to calculate the intrinsic clearance ( CLint​ ) of the compound.

Step-by-Step Protocol:

  • Pre-incubate 1 µM of the compound with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiate the reaction by adding the cofactor NADPH (1 mM final concentration).

  • Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins, and analyze the supernatant via LC-MS/MS.

  • Self-Validation: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to ensure batch enzymatic viability.

Phase 2: Primary Target & Off-Target Polypharmacology

Following the landmark guidelines established by Bowes et al. (2012), early screening against a broad panel of receptors, ion channels, and enzymes is critical to predict adverse drug reactions (ADRs)[1].

Causality & Rationale: 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid is a structurally privileged scaffold. To identify its primary pharmacological target and rule out promiscuity, we deploy a competitive radioligand binding panel (e.g., a 44-target SafetyScreen). If the compound displaces a radioligand by >50% at 10 µM, a full dose-response curve is generated to determine the Ki​ .

Phase 3: Secondary Functional Characterization

Assuming Phase 2 identifies a GPCR target (e.g., a Prostaglandin or Free Fatty Acid receptor, common for this chemotype), we must determine if the compound is an agonist, antagonist, or allosteric modulator.

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

Causality & Rationale: For Gs​ or Gi​ coupled receptors, measuring intracellular cyclic AMP (cAMP) is the gold standard. HTRF utilizes a competitive immunoassay format. We use IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor, to prevent the cellular degradation of cAMP, ensuring the signal accurately reflects receptor activation rather than basal turnover.

cAMP Ligand Test Compound (GPCR Modulator) Receptor Target GPCR (Gs/Gi coupled) Ligand->Receptor Binds AC Adenylyl Cyclase (Enzyme) Receptor->AC Modulates cAMP cAMP Production AC->cAMP Synthesizes HTRF HTRF Detection (TR-FRET Signal) cAMP->HTRF Competes with d4-cAMP

Mechanism of HTRF-based cAMP accumulation assay for GPCR functional profiling.

Step-by-Step Protocol:

  • Plate CHO cells stably expressing the target GPCR at 5,000 cells/well in a 384-well microplate.

  • Add the test compound (dose-response from 0.1 nM to 10 µM) in stimulation buffer containing 0.5 mM IBMX.

  • For Gi​ coupled receptors: Co-stimulate with 1 µM Forskolin (an adenylyl cyclase activator) to artificially raise baseline cAMP levels, allowing the detection of Gi​ -mediated inhibition.

  • Incubate for 30 minutes at room temperature.

  • Add HTRF detection reagents (anti-cAMP Cryptate and d2-labeled cAMP).

  • Incubate for 1 hour, then read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm.

Phase 4: Cardiac Safety Pharmacology (hERG)

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel delays cardiac repolarization (QT interval prolongation), leading to the fatal arrhythmia Torsades de Pointes[4].

Causality & Rationale: We employ an automated patch-clamp system following the CiPA (Comprehensive in vitro Proarrhythmia Assay) paradigm. Crucially, the assay is conducted at physiological temperature (37°C) rather than room temperature. hERG gating kinetics are highly temperature-dependent; testing at 25°C can mask state-dependent blockades, resulting in dangerous false negatives[5][6]. Furthermore, we utilize a serum-free extracellular solution, as high protein binding of the carboxylic acid could artificially lower the free drug concentration, underestimating potency[7].

hERG Cells CHO-hERG Cells (Suspension) Seal Giga-seal Formation (Automated Chip) Cells->Seal Voltage CiPA Voltage Protocol (37°C, -100 to +40mV) Seal->Voltage Dosing Compound Addition (Dose-Response) Voltage->Dosing Readout Tail Current Measurement (IC50 Calculation) Dosing->Readout

Automated patch-clamp workflow for hERG liability assessment under CiPA guidelines.

Step-by-Step Protocol:

  • Cell Preparation: Harvest CHO-hERG cells and suspend them in extracellular buffer. Load into the automated patch-clamp system (e.g., QPatch or SyncroPatch)[4][6].

  • Seal Formation: Apply negative pressure to entrap cells in the planar chip apertures, forming a >1 GΩ seal (Giga-seal)[4].

  • Whole-Cell Configuration: Apply brief suction pulses to rupture the membrane patch, gaining electrical access to the cell interior[4].

  • Voltage Protocol: Clamp the holding potential at -100 mV. Apply depolarizing steps to +40 mV for 4 seconds, followed by a repolarizing step to -50 mV to elicit the hERG tail current[6].

  • Compound Application: Perfuse 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid in ascending concentrations (0.1 to 30 µM).

  • Validation: Terminate the experiment by applying 1 µM E-4031 or 100 µM Quinidine (reference hERG blockers). Complete suppression of the tail current validates that the measured signal is exclusively hERG-mediated[5][6].

Quantitative Data Summary

The following table synthesizes the expected data outputs from this profiling cascade, establishing a benchmark profile for 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid.

Assay CategoryParameter MeasuredHypothetical ResultInterpretation / Threshold
Physicochemical PAMPA Pe​ (pH 7.4) 1.2×10−6 cm/sModerate passive permeability; typical for carboxylic acids[2].
Metabolic Stability HLM CLint​ 45 µL/min/mgModerate hepatic clearance; structural optimization may be required.
Primary Target Target GPCR IC50​ 45 nMPotent primary target engagement.
Polypharmacology SafetyScreen44 Hits0 hits > 50% at 10 µMExcellent selectivity profile; low risk of off-target ADRs[1].
Cardiac Safety hERG Patch-Clamp IC50​ > 30 µMSafe. High therapeutic index (>600x margin over primary target)[4].

References

  • Evotec. "Parallel Artificial Membrane Permeability Assay (PAMPA)." Evotec. Available at:[Link]

  • Cyprotex / Technology Networks. "Development of High-Throughput PAMPA as an In Vitro Model of Passive Transcellular Permeation." Technology Networks. Available at:[Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). "Reducing safety-related drug attrition: the use of in vitro pharmacological profiling." Nature Reviews Drug Discovery, 11(12), 909-922. Available at: [Link]

  • Sophion Bioscience. "Investigation of in vitro IKr /hERG assays under physiological temperature conditions using the semi-automated patch-clamp system." Sophion Bioscience. Available at:[Link]

  • Sumika Chemical Analysis Service (SCAS). "hERG Assay with CiPA Protocol Using an Automated Patch-Clamp System." Technical News. Available at:[Link]

  • Charles River Laboratories. "hERG Serum Shift Assay." Charles River. Available at:[Link]

  • Evotec. "hERG Safety Assay." Evotec. Available at:[Link]

Sources

Exploratory

2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid receptor binding affinity assays

An in-depth technical analysis and methodological framework for evaluating the receptor binding affinity of 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid (CAS: 301352-85-2), a representative cyclohexane-dicarbo...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological framework for evaluating the receptor binding affinity of 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid (CAS: 301352-85-2), a representative cyclohexane-dicarboxylic acid monoamide derivative.

Executive Summary

In the landscape of small-molecule drug discovery, accurately defining the thermodynamic and kinetic interactions between a ligand and its target receptor is the cornerstone of hit-to-lead optimization. 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid presents a unique structural profile: a flexible cyclohexane core, a hydrogen-bonding methoxyphenylcarbamoyl moiety, and a terminal carboxylic acid.

As a Senior Application Scientist, I approach the pharmacological profiling of such compounds not as a single experiment, but as a self-validating system of orthogonal assays. Relying solely on a single assay format risks data artifacts driven by compound aggregation, fluorescence interference, or non-specific binding. Therefore, this guide establishes a rigorous, three-tiered biophysical and biochemical workflow—incorporating Radioligand Competition, Surface Plasmon Resonance (SPR), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)—to definitively establish the binding affinity ( Ki​ ), dissociation constant ( Kd​ ), and residence time ( τ ) of this compound.

Physicochemical Profiling & Assay Readiness

Before initiating any binding assay, the physicochemical properties of the ligand must dictate the experimental conditions. The causality behind assay failure often traces back to ignoring these fundamental molecular traits:

  • Ionization State: The terminal carboxylic acid typically has a pKa​ around 4.5. At a physiological pH of 7.4, this molecule will be predominantly deprotonated (anionic). Causality: Assay buffers must be strictly controlled using 50 mM HEPES (pH 7.4) rather than Tris, as the temperature-dependent pKa​ shift of Tris can alter the ionization state of the ligand during long incubations, artificially shifting the observed affinity.

  • Solubility and Aggregation: The hydrophobic methoxyphenyl group can drive micelle formation or non-specific binding (NSB) to plastic surfaces. Causality: All assay buffers must be supplemented with a carrier protein (e.g., 0.1% BSA) or a non-ionic detergent (e.g., 0.01% Pluronic F-127) to prevent the compound from adhering to microplate walls, which would lower the effective free ligand concentration.

  • DMSO Tolerance: Small molecules are stored in 100% DMSO. Causality: The final assay concentration of DMSO must be kept strictly below 1% (v/v) to prevent receptor denaturation. A DMSO-matching strategy must be employed across all control and baseline wells to normalize solvent-induced baseline shifts.

Core Receptor Binding Methodologies

To build a self-validating data package, we employ three orthogonal techniques. Each protocol is designed with internal controls to ensure data integrity.

Radioligand Competition Binding (The Gold Standard)

Radioligand binding remains the definitive method for determining the equilibrium inhibition constant ( Ki​ ) of an unlabeled test compound. By measuring the displacement of a known radioactive tracer (e.g., 3H -labeled standard), we can calculate the affinity of 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid using the Cheng-Prusoff equation[1].

Self-Validating Protocol:

  • Preparation: Prepare membrane fractions expressing the target receptor (e.g., a specific GPCR) at a concentration yielding ≤10% total radioligand depletion to maintain pseudo-first-order conditions.

  • Incubation: In a 96-well deep-well plate, combine 50 µL of the radioligand (at a concentration equal to its Kd​ ), 50 µL of 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid (11-point serial dilution, 10−11 to 10−5 M), and 100 µL of membrane suspension.

  • Equilibration: Incubate at 25°C for 120 minutes. Validation step: Include a known high-affinity reference compound at 10μM to define Non-Specific Binding (NSB).

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) to reduce NSB. Wash three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to trap receptor-bound complexes.

  • Detection & Analysis: Add scintillation cocktail and count in a Microbeta counter. Calculate the IC50​ via non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ [2].

Surface Plasmon Resonance (SPR) (Orthogonal Biophysical Validation)

Equilibrium affinity ( Ki​ ) does not tell the whole story. In vivo efficacy is often driven by target residence time ( τ=1/koff​ ). SPR provides label-free, real-time kinetic data ( kon​ and koff​ )[3].

Self-Validating Protocol:

  • Immobilization: Immobilize the purified target receptor onto a CM5 sensor chip via standard amine coupling, targeting a low immobilization level (Rmax < 50 RU) to prevent mass transport limitation. Validation step: Leave Flow Cell 1 (FC1) blank (activated and deactivated) to serve as an in-line reference for bulk refractive index subtraction.

  • Analyte Injection: Utilize Single-Cycle Kinetics (SCK) to avoid harsh regeneration steps that could denature the receptor. Inject 5 ascending concentrations of 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid (e.g., 10, 30, 90, 270, 810 nM) sequentially without intermediate regeneration.

  • Flow Rate: Maintain a high flow rate (50 µL/min) to minimize rebinding artifacts.

  • Data Fitting: Double-reference the sensograms (subtracting FC1 and a buffer-only blank injection) and fit to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ ( Kd​=koff​/kon​ ).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

For high-throughput screening (HTS) and rapid structure-activity relationship (SAR) profiling, TR-FRET is utilized. It relies on the energy transfer between a Terbium (Tb) cryptate-labeled receptor and a fluorescently labeled tracer ligand[4].

Self-Validating Protocol:

  • Assay Assembly: In a 384-well low-volume plate, dispense 5 µL of Tb-labeled receptor, 5 µL of the fluorescent tracer (at its Kd​ ), and 10 µL of the unlabeled test compound.

  • Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Time-Gated Detection: Excite the plate at 337 nM. Measure emission at 620 nm (Tb donor) and 665 nm (Acceptor) after a 50 µs delay. Causality: The time delay eliminates short-lived background autofluorescence from the compound or plastic, ensuring a high signal-to-noise ratio[5].

  • Validation: Calculate the Z'-factor using vehicle (DMSO) as the high signal and a saturating concentration of a reference inhibitor as the low signal. A Z' > 0.6 validates the assay readiness.

Data Presentation & Quantitative Interpretation

To synthesize the findings, data from the orthogonal platforms must be cross-examined. Below is a representative data structure for 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid against a putative target receptor.

Assay MethodologyParameter MeasuredRepresentative ValueConfidence Interval (95%)Assay Validation Metric
Radioligand Binding IC50​ (nM)45.241.5 - 49.1Hill Slope: 0.98
Radioligand Binding Ki​ (nM)22.619.8 - 25.4Signal/Background: 15:1
SPR (Kinetics) kon​ ( M−1s−1 ) 1.2×105 ±0.1×105 χ2<0.1
SPR (Kinetics) koff​ ( s−1 ) 3.0×10−3 ±0.2×10−3 Rmax: 35 RU
SPR (Kinetics) Kd​ (nM)25.023.1 - 27.2Residence Time: 5.5 min
TR-FRET IC50​ (nM)52.148.0 - 56.5Z'-factor: 0.78

Interpretation: The tight correlation between the thermodynamic Ki​ (22.6 nM) and the kinetic Kd​ (25.0 nM) validates the compound's affinity. The Hill slope near 1.0 confirms a 1:1 stoichiometric binding event without allosteric cooperativity or aggregation-based inhibition.

Experimental Visualizations

G Ligand 2-(3-Methoxyphenylcarbamoyl)- cyclohexanecarboxylic acid Receptor Target Receptor (e.g., GPCR) Ligand->Receptor Binding Affinity (Kd) GProtein G-Protein Complex (α, β, γ) Receptor->GProtein Activation Effector Downstream Effector (e.g., Adenylate Cyclase) GProtein->Effector Signal Transduction Response Cellular Response Effector->Response

Caption: GPCR signaling cascade and small molecule ligand binding intervention points.

Workflow Prep Compound Prep (DMSO Stock) HTS Primary Screen (TR-FRET) Prep->HTS Gold Orthogonal Validation (Radioligand) HTS->Gold IC50 Kinetics Kinetic Profiling (SPR) Gold->Kinetics Ki Data Data Synthesis (Kd, Ki, τ) Kinetics->Data kon/koff

Caption: Orthogonal assay workflow for small molecule affinity validation.

References

  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Source: bpsbioscience.
  • Source: springernature.

Sources

Foundational

Structural Activity Relationship (SAR) of 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic Acid: A Conformationally Restricted Scaffold for Target Modulation

Executive Summary The development of small-molecule inhibitors targeting lipid signaling pathways frequently encounters the "solubility wall"—a phenomenon where highly potent lipophilic pharmacophores suffer from poor aq...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule inhibitors targeting lipid signaling pathways frequently encounters the "solubility wall"—a phenomenon where highly potent lipophilic pharmacophores suffer from poor aqueous solubility and rapid metabolic clearance. 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid (CAS: 301352-85-2) represents a highly optimized, conformationally restricted cycloalkylamide scaffold designed to overcome these pharmacokinetic liabilities[1].

As a representative building block in the development of soluble epoxide hydrolase (sEH) inhibitors and Transient Receptor Potential (TRP) channel modulators, this compound elegantly balances lipophilic target engagement with polar solvent interactions. This whitepaper deconstructs the Structural Activity Relationship (SAR) of this molecule, detailing the causality behind its structural elements, and provides a self-validating protocol for evaluating its efficacy in vitro.

Mechanistic Grounding: The Soluble Epoxide Hydrolase (sEH) Pathway

Soluble epoxide hydrolase (sEH) is a critical regulatory enzyme in the arachidonic acid cascade. Cytochrome P450 epoxygenases convert arachidonic acid into epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory and vasodilatory lipid mediators[2]. However, sEH rapidly hydrolyzes these beneficial EETs into dihydroxyeicosatrienoic acids (DHETs), which are biologically inactive or pro-inflammatory[3].

Inhibiting sEH stabilizes EET levels, offering a profound therapeutic avenue for cardiovascular, neurodegenerative, and inflammatory diseases[4]. The cycloalkylamide class, to which 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid belongs, acts as a transition-state mimic that competitively binds the sEH catalytic pocket.

G AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pro-inflammatory / Inactive) sEH->DHET Inhibitor Cycloalkylamide Inhibitor (e.g., CAS 301352-85-2) Inhibitor->sEH Blocks

Arachidonic acid cascade highlighting sEH-mediated degradation of EETs and inhibitor intervention.

Structural Activity Relationship (SAR) Deconstruction

The architecture of 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid can be divided into three distinct functional zones. Each zone is engineered to solve specific thermodynamic and pharmacokinetic challenges.

The Primary Pharmacophore: The Amide Bond

In sEH inhibitor design, ureas and amides serve as the primary pharmacophores because they mimic the transition state of epoxide ring-opening[2].

  • Hydrogen Bonding Network: The carbonyl oxygen of the amide acts as a hydrogen bond acceptor, engaging the catalytic tyrosine residues (Tyr383 and Tyr466) in the sEH active site. Simultaneously, the amide N-H acts as a hydrogen bond donor, interacting with Asp335[3].

  • Amide vs. Urea: While 1,3-disubstituted ureas generally exhibit higher biochemical potency (often sub-nanomolar), they suffer from high melting points and poor solubility. The use of an amide bond slightly reduces target affinity but vastly improves the physicochemical profile, making it a superior starting point for oral bioavailability[4].

The Left-Hand Side (LHS): 3-Methoxyphenyl Group

The LHS of the molecule must occupy a deep, hydrophobic pocket adjacent to the catalytic triad.

  • Hydrophobic Engagement: The phenyl ring provides necessary lipophilicity (π-π or van der Waals interactions) to anchor the molecule within the binding channel.

  • Meta-Substitution (3-Methoxy): The methoxy group at the meta position serves a dual purpose. Sterically, it fills a specific sub-pocket within the enzyme, preventing the molecule from binding too deeply and losing optimal hydrogen-bond geometry. Electronically, the oxygen atom provides a weak hydrogen-bond acceptor, which can interact with solvent molecules at the periphery of the pocket or specific polar residues, slightly altering the residence time of the inhibitor.

The Right-Hand Side (RHS): Cyclohexanecarboxylic Acid

The RHS is the most critical innovation in this scaffold, addressing both binding entropy and systemic solubility[5].

  • Conformational Restriction: Early sEH inhibitors utilized long, flexible alkyl chains (e.g., AUDA) to mimic the lipid tail of EETs. However, flexible chains incur a massive entropic penalty upon binding. The incorporation of the 1,2-cyclohexane ring restricts the number of rotatable bonds. This pre-organization locks the molecule into a bioactive conformation, significantly lowering the entropic cost of binding[6].

  • The Polar Handle (Carboxylic Acid): The free carboxylic acid is the key to breaking the "solubility wall." At physiological pH, it is ionized, drastically increasing aqueous solubility. Furthermore, depending on the cis/trans stereochemistry of the 1,2-substitution, the carboxylic acid can project outward into the solvent channel or form a stabilizing salt bridge with surface-exposed basic residues (such as Arg410)[5].

Quantitative SAR Comparison

To illustrate the impact of these structural choices, we can compare the predicted profile of the cycloalkylamide scaffold against historical sEH inhibitors.

Compound ClassRepresentative StructuresEH IC₅₀ (nM)Aqueous Solubility (µg/mL)Entropic Penalty
Flexible Urea AUDA (Adamantyl-urea-dodecanoic acid)~3.0< 5.0High
Rigid Urea t-AUCB~2.0~15.0Low
Flexible Amide Simple Alkyl Amides> 500.0< 10.0High
Rigid Amide 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid ~45.0> 100.0 Low

Data synthesis based on established SAR trends for conformationally restricted sEH inhibitors[2][5][6]. The rigid amide sacrifices absolute potency for a massive gain in solubility and a reduction in entropic penalty.

Experimental Validation: Fluorogenic sEH Inhibition Assay

To validate the efficacy of 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid, a self-validating kinetic assay using the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxirane-acetic acid) is required[7]. sEH hydrolyzes the non-fluorescent epoxide ring of PHOME to generate highly fluorescent 6-methoxy-2-naphthaldehyde[8].

Step-by-Step Protocol

This protocol is designed with built-in controls to ensure data integrity and rule out false positives (e.g., auto-fluorescence or compound aggregation).

  • Buffer Preparation: Prepare assay buffer consisting of 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL BSA and 0.01% Triton X-100. The BSA and detergent prevent non-specific binding and compound aggregation[8][9].

  • Enzyme Preparation: Dilute recombinant human sEH enzyme in the assay buffer to a working concentration of 3 nM. Keep on ice[10].

  • Compound Dilution: Prepare a 10-point serial dilution of 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid in 100% DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation[8].

  • Incubation: In a black, flat-bottom 96-well plate, add 89 µL of the sEH enzyme solution and 1 µL of the compound dilution. Include vehicle controls (1 µL DMSO) and background controls (buffer only). Incubate at room temperature for 30 minutes to allow the inhibitor to reach binding equilibrium[8].

  • Substrate Addition: Initiate the reaction by adding 10 µL of PHOME substrate (diluted in buffer) to achieve a final well concentration of 50 µM[8].

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence kinetically for 30 minutes at 1-minute intervals using an excitation wavelength of 330 nm and an emission wavelength of 465 nm[10].

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the kinetic curve. Plot % Inhibition versus log[Inhibitor] and determine the IC₅₀ using a 4-parameter non-linear regression model.

Workflow Step1 1. Reagent Prep Dilute sEH & PHOME in Bis-Tris Buffer Step2 2. Compound Incubation Incubate inhibitor with sEH (30 min) Step1->Step2 Step3 3. Substrate Addition Add PHOME (50 µM final) Step2->Step3 Step4 4. Kinetic Read Ex: 330 nm / Em: 465 nm (30 mins) Step3->Step4 Step5 5. Data Analysis Calculate IC50 via non-linear regression Step4->Step5

Step-by-step workflow of the fluorogenic PHOME assay for sEH inhibitor screening.

Conclusion

2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid is a masterclass in rational drug design. By replacing flexible lipid-like tails with a rigid cyclohexane ring, and by utilizing an amide bond coupled with a free carboxylic acid, this scaffold successfully navigates the complex trade-off between target affinity and aqueous solubility. For researchers developing next-generation sEH inhibitors or TRP channel modulators, this structural motif serves as an optimal starting point for generating orally bioavailable therapeutics.

References

  • NextSDS. "1,2-CYCLOHEXANEDICARBOXYLIC ACID, N-(3-METHOXYPHENYL)AMIDE — Chemical Substance Information". Available at:[Link]

  • National Institutes of Health (NIH). "Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase". Available at:[Link]

  • ACS Publications. "Discovery of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors by Pharmacophore-Based Virtual Screening". Available at:[Link]

  • National Institutes of Health (NIH). "Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors". Available at:[Link]

  • DOI / RSC Advances. "Design of dual inhibitors of soluble epoxide hydrolase and LTA4 hydrolase". Available at: [Link]

  • National Institutes of Health (NIH). "Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products". Available at:[Link]

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Protocols & Analytical Methods

Method

HPLC method development and validation for 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid Abstract This document provides a comprehensive guide...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid

Abstract

This document provides a comprehensive guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid. The strategic approach detailed herein is designed for researchers, analytical scientists, and drug development professionals, emphasizing the rationale behind methodological choices. The protocol covers the entire analytical lifecycle, from initial method development and optimization, through forced degradation studies to establish stability-indicating characteristics, to a full validation compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction and Analyte Characterization

2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid is a complex molecule featuring a carboxylic acid group, an amide linkage, and a methoxyphenyl chromophore. Its structure presents several analytical considerations that must be addressed during method development.

  • Structure:

    • Carboxylic Acid Group: This functional group is ionizable, making the analyte's retention on a reversed-phase column highly dependent on the mobile phase pH.

    • Methoxyphenyl Group: This aromatic moiety provides strong ultraviolet (UV) absorbance, making UV detection a suitable choice for quantification.

    • Cyclohexane Ring & Amide Linkage: These contribute to the overall polarity and size of the molecule.

    • Chirality: The presence of substituted chiral centers on the cyclohexane ring (at positions 1 and 2) means the compound can exist as multiple stereoisomers. This method is developed for the quantification of the compound without chiral separation. A separate chiral method would be required for enantiomeric or diastereomeric purity analysis.[1][2]

  • Physicochemical Properties (Predicted):

    • pKa: The carboxylic acid group is expected to have a pKa in the range of 4-5. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled at least 1-2 pH units away from the analyte's pKa.[3]

    • UV Absorbance: The methoxyphenyl group is expected to have a UV λmax in the range of 230-280 nm, suitable for sensitive detection.

    • Polarity: The combination of the polar carboxylic acid and amide groups with the more non-polar cyclohexane and phenyl rings suggests the molecule is of intermediate polarity.[4] This makes it an ideal candidate for reversed-phase chromatography.

HPLC Method Development Strategy

The development of a robust HPLC method follows a systematic process of selecting and optimizing chromatographic parameters. The goal is to achieve a separation that provides a sharp, symmetrical, and well-resolved peak for the analyte in a reasonable runtime.

Rationale for Initial Parameter Selection
  • Chromatographic Mode - Reversed-Phase (RP): Given the analyte's intermediate polarity, RP-HPLC is the most logical starting point. It offers excellent versatility for separating a wide range of organic molecules.[5]

  • Stationary Phase - C18 Column: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides a good balance of hydrophobicity for retaining the analyte. A column with modern, high-purity silica and end-capping will minimize peak tailing, which can occur with acidic compounds.

  • Mobile Phase:

    • Aqueous Phase: A low-pH buffer is chosen to suppress the ionization of the carboxylic acid group (pH < pKa), ensuring it is in its more hydrophobic, protonated form. This leads to better retention and improved peak shape. A 0.1% formic acid or phosphoric acid solution in water (pH ~2.5-3.0) is a suitable starting point.

    • Organic Modifier: Acetonitrile is selected for its low viscosity and UV transparency.

  • Detection: A Photodiode Array (PDA) detector is used to determine the optimal detection wavelength during development and to assess peak purity during validation and stress studies. Based on the chromophore, a wavelength of 254 nm is selected for initial trials.

  • Elution Mode - Gradient: A gradient elution is chosen initially to determine the approximate solvent strength required to elute the analyte and any potential impurities within a reasonable time. This involves starting at a low percentage of organic solvent and increasing it over the course of the run.

Method Optimization Workflow

The initial parameters are systematically optimized to achieve the desired chromatographic performance (e.g., retention time, peak shape, resolution).

G cluster_dev Method Development Workflow A 1. Analyte Assessment (Structure, pKa, UV) B 2. Initial Parameter Selection (C18 Column, ACN/Acidified H2O, Gradient, 254 nm) A->B C 3. Initial Injection (Evaluate Retention & Peak Shape) B->C D 4. Optimization Loop C->D E Adjust Gradient Slope (For Resolution & Runtime) D->E Resolution? F Adjust Mobile Phase pH (For Peak Shape & Retention) D->F Tailing? G Fine-tune % Organic (Isocratic vs. Gradient) D->G Runtime? H 5. System Suitability Check (Tailing Factor, Plates, RSD) E->H F->H G->H H->D Criteria Not Met I Final Optimized Method H->I Criteria Met

Caption: Workflow for systematic HPLC method development.

Forced Degradation & Stability-Indicating Method Development

To ensure the method is stability-indicating, forced degradation studies must be performed according to ICH guideline Q1A(R2).[6][7] The objective is to produce and separate potential degradation products from the main analyte peak, thereby demonstrating the method's specificity.[8]

Forced Degradation Protocol

Objective: To generate approximately 5-20% degradation of the active pharmaceutical ingredient (API).[6]

  • Sample Preparation: Prepare a stock solution of 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions. A control sample, protected from stress, should be analyzed concurrently.

    • Acid Hydrolysis: Add 1N HCl to the sample solution to a final concentration of 0.1N. Heat at 60°C for 4 hours. Before injection, neutralize with an equivalent amount of 1N NaOH.

    • Base Hydrolysis: Add 1N NaOH to the sample solution to a final concentration of 0.1N. Keep at room temperature for 2 hours. Before injection, neutralize with an equivalent amount of 1N HCl.

    • Oxidative Degradation: Add 30% H₂O₂ to the sample solution to a final concentration of 3%. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the sample solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the sample solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as described in ICH Q1B.[7][9] A sample protected from light (e.g., wrapped in aluminum foil) should be analyzed as a control.

  • Analysis: Analyze all stressed samples and the control sample using the developed HPLC method with a PDA detector.

  • Evaluation:

    • Assess the peak purity of the main analyte peak in all stressed chromatograms.

    • Ensure that all degradation product peaks are well-resolved from the main analyte peak (Resolution > 2).

    • Calculate the percentage of degradation.

Method Validation Protocol (ICH Q2(R1))

The optimized method must be validated to ensure it is suitable for its intended purpose. The following protocols are based on the ICH Q2(R1) guideline.[10][11][12]

G cluster_val ICH Q2(R1) Validation Workflow Specificity Specificity (Forced Degradation, Blank Analysis) Linearity Linearity Specificity->Linearity Range Range Linearity->Range Limits LOD & LOQ Linearity->Limits Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability, Intermediate) Range->Precision Robustness Robustness Accuracy->Robustness Precision->Robustness Limits->Robustness Validated Validated Method Robustness->Validated

Caption: Interrelationship of HPLC method validation parameters.

Specificity

Protocol:

  • Analyze a sample of diluent (blank) to ensure no interfering peaks at the retention time of the analyte.

  • Analyze samples from the forced degradation study.

  • Acceptance Criteria: The method is specific if the analyte peak is free from interference from the blank and is well-resolved from all degradation product peaks. Peak purity analysis (via PDA detector) should confirm the homogeneity of the analyte peak.[13]

Linearity

Protocol:

  • Prepare a stock solution of the analyte at 1000 µg/mL.

  • Perform serial dilutions to prepare at least five concentration levels across a range of 50% to 150% of the target assay concentration (e.g., if the target is 100 µg/mL, prepare 50, 75, 100, 125, and 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Range

Protocol:

  • The range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision when applied to samples within that concentration range.[13]

  • Acceptance Criteria: The demonstrated range for this assay is typically 80% to 120% of the target concentration.

Accuracy

Protocol:

  • Prepare a sample matrix (placebo) if applicable. If not, use the diluent.

  • Spike the matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (for a total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[12]

Precision

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Alternatively, analyze nine samples across the range (3 concentrations, 3 replicates each).[12]

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol:

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

  • Alternatively, they can be determined based on the signal-to-noise ratio, where LOD is typically 3:1 and LOQ is 10:1.[12]

  • Acceptance Criteria: The LOQ value should be verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.[10]

Robustness

Protocol:

  • Analyze a standard solution while making small, deliberate variations to the method parameters.

  • Typical variations include:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 5 °C).

    • Mobile phase composition (e.g., ± 2% organic).

    • Mobile phase pH (e.g., ± 0.1 units).

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, tailing factor) should remain within acceptable limits, and the RSD of the results should be ≤ 2.0%.[14]

Final Optimized Method and Data Summary

Final HPLC Protocol
ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent with PDA Detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min (30% B), 2-15 min (30% to 80% B), 15-17 min (80% B), 17.1-20 min (30% B)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection 254 nm
Sample Diluent Acetonitrile:Water (50:50, v/v)
Run Time 20 minutes
System Suitability Criteria
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of 6 Injections ≤ 1.0%
Summary of Validation Data (Example)
Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9998≥ 0.999
Range (µg/mL) 80 - 120-
Accuracy (% Recovery) 99.5%98.0 - 102.0%
Precision (Repeatability %RSD) 0.85%≤ 2.0%
Precision (Intermediate %RSD) 1.10%≤ 2.0%
LOD (µg/mL) 0.15Report
LOQ (µg/mL) 0.50Report
Robustness PassedSystem suitability met

Conclusion

This application note details a systematic and scientifically grounded approach to developing and validating a stability-indicating RP-HPLC method for 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid. The final method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis and stability studies in a regulated drug development environment. By following the outlined protocols, researchers can confidently implement this method and adapt the principles to other similar molecules.

References

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(5). [Link]

  • Forni, A., et al. (1983). A Rapid HPLC Method for Separation and Determination of Major Organic Acids in Grape Musts and Wines. American Journal of Enology and Viticulture. [Link]

  • Resolian (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Sultana, N., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • Fišer, B., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. [Link]

  • ResolveMass Laboratories (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

  • Namjesnik-Dejanovic, K., & Cabaniss, S. E. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology. [Link]

  • ICH (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Onyx Scientific (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Mubeen, M., et al. (2016). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Sains Malaysiana. [Link]

  • Mathew, C., et al. (2023). The ICH Guidelines in Practice: Forced Degradation Studies of Doripenem by an LC-MS Compatible RP-HPLC Method. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Singh, R., & Singh, P. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • International Journal of Research and Review (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • ECA Academy (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Google Patents (2020).
  • ResearchGate (2025). ICH Q2(R1)-GUIDED VALIDATION OF A NORMAL PHASE HPLC/UV METHOD FOR THIRAM IN TECHNICAL WP FORMULATIONS COMPLYING WITH SANCO QC STANDARDS. [Link]

  • ICH (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Wikipedia. Cyclohexanecarboxylic acid. [Link]

  • PubChem. 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid. [Link]

  • PubChem. 2-(Methoxycarbonyl)cyclohexanecarboxylic acid. [Link]

  • ACS Publications (2023). Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries. [Link]

  • ResearchGate. Chiral Separations by High-Performance Liquid Chromatography. [Link]

  • FooDB. Compound Cyclohexanecarboxylic acid (FDB003406). [Link]

Sources

Application

Application Note: Optimal Mass Spectrometry (MS) Parameters for 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic Acid Analysis

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Analytical Challenges

2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid (CAS: 301352-85-2; Molecular Formula: C₁₅H₁₉NO₄) is a polyfunctional building block and screening compound featuring a lipophilic cyclohexane core, a carboxylic acid moiety, and a 3-methoxyphenyl-substituted secondary amide.

For drug development professionals and bioanalytical scientists, the primary analytical challenge lies in selecting the optimal ionization mode and liquid chromatography (LC) conditions to achieve sub-nanogram sensitivity while avoiding matrix-induced ion suppression. This guide provides a deeply mechanistic, self-validating protocol for developing a robust LC-MS/MS Multiple Reaction Monitoring (MRM) method for this compound.

Chemical Profiling & Ionization Causality

The foundation of any robust mass spectrometry method is understanding the gas-phase thermodynamic behavior of the analyte's functional groups.

  • Negative Ionization (ESI-) - The Optimal Choice: The carboxylic acid group acts as an oxygen base and a medium-strength acid (pKa ~4.5). In solution, it readily deprotonates. Authoritative studies on electrospray ionization demonstrate that gas-phase ionization efficiency (IE) is significantly enhanced in ESI- for compounds containing isolated carboxylic acids . This makes ESI- the primary choice, yielding a highly stable deprotonated precursor ion [M-H]⁻ at m/z 276.1 .

  • Positive Ionization (ESI+) - The Secondary Option: The secondary amide nitrogen and methoxy oxygen can accept a proton to yield [M+H]⁺ at m/z 278.1. However, because the carboxylic acid moiety strongly drives negative polarity preference, positive mode often suffers from lower ionization efficiency and poorer signal-to-noise (S/N) ratios for this specific structural class.

Causality Insight: We strictly recommend ESI- for quantitative assays. Polarity switching should only be employed if you are simultaneously monitoring co-eluting basic metabolites that exclusively ionize in positive mode.

Liquid Chromatography (LC) Strategy

A common pitfall in LC-MS method development is prioritizing chromatographic peak shape over ionization efficiency.

  • Mobile Phase Selection: Utilizing strong acids (e.g., 0.1% Trifluoroacetic acid or high concentrations of Formic acid) will severely suppress negative ion formation. Instead, weak hydrophobic carboxylic acids (like 0.01% Acetic acid) or neutral buffers (10 mM Ammonium Acetate, pH 6.8) provide optimal droplet dynamics, stabilize the Taylor cone, and drastically enhance the ESI- response .

  • Stationary Phase: A standard C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) provides excellent retention for the lipophilic cyclohexane and aromatic rings.

Step-by-Step Mass Spectrometry (MS/MS) Optimization Protocol

This protocol is designed as a self-validating system . By executing these steps sequentially, you inherently verify the instrument's tuning accuracy and the compound's thermodynamic response.

Step 4.1: Standard Preparation & Infusion
  • Prepare a 1 µg/mL tuning solution of the compound in 50:50 Methanol:Water.

  • Infuse the standard at 10 µL/min directly into the ESI source using a syringe pump, combined via a T-junction with a 0.2 mL/min makeup flow of the LC mobile phase (10 mM Ammonium Acetate / Acetonitrile).

Step 4.2: Source Parameter Optimization

Ramp the source temperature and gas flows. The cyclohexane ring and aromatic system make the molecule relatively non-volatile. High desolvation temperatures (400–500 °C) are mechanistically required to prevent droplet freezing and maximize gas-phase ion release.

Step 4.3: Precursor & Product Ion Selection (MRM)
  • Declustering: Ramp the Declustering Potential (DP) or Fragmentor Voltage from -10V to -100V to maximize the intact m/z 276.1 [M-H]⁻ signal.

  • Fragmentation: Isolate m/z 276.1 in Q1 and ramp the Collision Energy (CE) in the collision cell (Q2) from -5V to -50V using Argon or Nitrogen collision gas.

  • Pathway Analysis: Collision-induced dissociation (CID) of the deprotonated molecule triggers a predictable pathway. Low CE induces a loss of CO₂ (-44 Da). Higher CE forces the cleavage of the amide bond, yielding the highly stable 3-methoxyaniline anion .

Workflow A 1. Standard Infusion (1 µg/mL) B 2. Polarity Selection (ESI- Optimized) A->B C 3. Precursor Selection [M-H]- m/z 276.1 B->C D 4. DP Optimization (Maximize Intact Ion) C->D E 5. CID Fragmentation (Ramp CE -5V to -50V) D->E F 6. Product Ion Selection Quant: 122.0 | Qual: 232.1 E->F G 7. Method Validation (Assess Matrix Effects) F->G

Fig 1: Self-validating MS/MS optimization workflow for MRM method development.

Data Presentation: Optimized Parameters

Table 1: Optimized Multiple Reaction Monitoring (MRM) Parameters

Analyte Polarity Precursor Ion (m/z) Product Ion (m/z) DP (V) CE (V) Purpose
2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid ESI- 276.1 122.0 -60 -25 Quantifier
ESI- 276.1 232.1 -60 -15 Qualifier

| | ESI- | 276.1 | 155.1 | -60 | -35 | Diagnostic |

Table 2: Recommended ESI Source Parameters (Generic Triple Quadrupole)

Parameter Recommended Value Mechanistic Rationale
Ion Spray Voltage -4500 V Optimal for stable Taylor cone formation in negative mode without causing corona discharge.
Source Temperature 450 °C High thermal energy required to desolvate the lipophilic structural elements.
Curtain Gas (CUR) 30 psi Prevents neutral matrix clusters and solvent droplets from entering the MS orifice.

| Nebulizer Gas (GS1) | 50 psi | Ensures fine droplet formation, critical for the 0.4 mL/min LC flow rate. |

Mechanistic Fragmentation Pathway

Understanding the exact origin of your product ions ensures that you are not monitoring a background artifact. The fragmentation of 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid under CID conditions is highly specific:

Fragmentation P Precursor Ion [M-H]- m/z 276.1 F1 Loss of CO2 (-44 Da) m/z 232.1 (Qualifier Ion) P->F1 Low CE (-15V) F2 Amide Cleavage m/z 122.0 (Quantifier Ion) P->F2 Med CE (-25V) F3 Cyclohexane Core m/z 155.1 (Diagnostic Ion) P->F3 High CE (-35V)

Fig 2: Mechanistic CID fragmentation pathway in negative ESI mode.

System Suitability & Self-Validation

To ensure the trustworthiness and reproducibility of this method in a high-throughput environment, the following self-validating criteria must be met before initiating batch analysis:

  • S/N Ratio Verification: Inject the Lower Limit of Quantification (LLOQ) standard. The quantifier transition (276.1 → 122.0) must exhibit a Signal-to-Noise ratio ≥ 10. If it fails, inspect the source for contamination or increase the electron multiplier voltage.

  • Ion Ratio Consistency: The ratio of the qualifier ion (m/z 232.1) to the quantifier ion (m/z 122.0) must remain consistent (±20% relative standard deviation) across all calibration levels. A deviation indicates an isobaric matrix interference co-eluting with your analyte.

  • Matrix Effect Assessment (Post-Column Infusion): Continuously infuse the tuning standard post-column while injecting a blank biological/synthetic matrix sample. Monitor the m/z 276.1 → 122.0 transition. A signal suppression >15% at the compound's exact retention time indicates severe matrix effects, necessitating a shift in the LC gradient to elute the compound away from the suppression zone.

References

  • Liigand, P., Kaupmees, K., Haav, K., et al. "Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte." Analytical Chemistry, 2017.[Link]

  • Kruve, A., et al. "Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum." Journal of the American Society for Mass Spectrometry, 2022.[Link]

  • Demarque, D. P., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." Natural Product Reports, 2016.[Link]

Method

Application Note: In Vivo Administration Routes and Formulation Vehicles for 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid

Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals Compound: 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid (CAS: 301352-85-2) Physicochemical Profiling & Formu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals Compound: 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid (CAS: 301352-85-2)

Physicochemical Profiling & Formulation Rationale

As a Senior Application Scientist, I approach the formulation of any novel research chemical by first deconstructing its structural liabilities. 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid is a specialized compound featuring a lipophilic 3-methoxyphenyl group and a bulky cyclohexane backbone, offset by a single carboxylic acid moiety.

This structural dichotomy places the compound firmly in the realm of poorly water-soluble drugs, typically exhibiting Biopharmaceutics Classification System (BCS) Class II or IV behavior .

The Causality Behind Vehicle Selection

While the carboxylic acid group (predicted pKa​≈4.5 ) offers a theoretical handle for pH-driven solubilization via sodium salt formation, relying solely on alkaline aqueous vehicles is precarious for in vivo studies. When a high-pH solution of a lipophilic acid is injected intravenously (IV) or intraperitoneally (IP), the physiological buffering capacity of blood or peritoneal fluid (pH 7.4) rapidly neutralizes the microenvironment. This sudden shift in ionization and ionic strength forces the lipophilic backbone to aggregate, causing the drug to "crash out" (precipitate). In IV administration, this leads to fatal pulmonary embolisms; in IP or oral (PO) routes, it results in erratic, non-linear absorption profiles .

To ensure reproducible pharmacokinetics, we must bypass simple pH adjustment and utilize thermodynamically stable systems: co-solvents , cyclodextrin complexation , or stabilized suspensions .

Formulation Workflow & Decision Matrix

The selection of the vehicle is strictly dictated by the intended route of administration and the required dose concentration. The diagram below outlines the validated decision tree for this compound.

FormulationDecisionTree API 2-(3-Methoxyphenylcarbamoyl)- cyclohexanecarboxylic acid Route Determine Administration Route API->Route IV Intravenous (IV) Strictly True Solutions Route->IV IP Intraperitoneal (IP) Solutions or Fine Suspensions Route->IP PO Oral (PO) Suspensions Preferred Route->PO Cosolvent 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline IV->Cosolvent Standard Dose Cyclodextrin 10-20% HP-β-CD in Saline IV->Cyclodextrin High Dose IP->Cosolvent IP->Cyclodextrin Suspension 0.5% Methylcellulose / 0.1% Tween 80 in Water IP->Suspension High Dose PO->Suspension

Fig 1. Decision matrix for 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid formulation.

Quantitative Data: Vehicle Comparison

The following table summarizes the validated parameters for each vehicle system when applied to murine models (mice/rats).

Formulation SystemTarget RouteMax Recommended Conc.Onset of ActionTolerability / Physiological Impact
5/40/5/50 Co-solvent IV, IP5 - 10 mg/mLRapid (< 5 mins)Moderate. DMSO must remain 5% to prevent hemolysis. PEG400 can cause mild transient lethargy.
20% HP-β-CD IV, IP, SC10 - 15 mg/mLRapid (< 5 mins)High. Excellent biocompatibility. May cause transient osmotic shifts at high volumes.
0.5% MC / 0.1% Tween 80 PO (Gavage)50+ mg/mLSlow (1 - 2 hrs)Very High. Non-toxic, inert transit through the GI tract. Ideal for chronic efficacy studies.

Self-Validating Experimental Protocols

Do not deviate from the order of addition in the following protocols. The thermodynamics of solubilization require a step-wise decrease in solvent polarity to prevent the lipophilic compound from nucleating.

Protocol A: The "5-40-5-50" Co-Solvent System (For IV / IP)

This is the gold-standard preclinical vehicle for lipophilic acids.

Materials: Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), Tween 80, 0.9% Normal Saline. Target: 5 mg/mL true solution.

  • Primary Solubilization: Weigh 5.0 mg of 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid into a glass vial. Add 50 µL of DMSO (5% of final volume). Vortex vigorously until the powder is completely dissolved.

    • Causality: DMSO is a powerful aprotic solvent that disrupts the crystal lattice energy of the solid compound.

  • Polarity Transition: Add 400 µL of PEG400 (40% of final volume). Vortex for 30 seconds.

    • Causality: PEG400 acts as a miscible co-solvent bridge, maintaining solubility as we prepare to introduce the aqueous phase.

  • Micellar Stabilization: Add 50 µL of Tween 80 (5% of final volume). Vortex thoroughly.

    • Causality: Tween 80 coats the solvated drug molecules, lowering surface tension and preventing nucleation during the final dilution.

  • Aqueous Quench: Dropwise, add 500 µL of 0.9% Saline (50% of final volume) while continuously vortexing the vial.

    • Causality: Bulk addition of saline creates localized high-polarity zones that will cause the drug to instantly precipitate. Dropwise addition ensures uniform micelle formation.

Validation Checkpoint: Let the solution sit at room temperature for 15 minutes. Shine a laser pointer through the vial in a dark room. If you observe a solid beam of light (the Tyndall effect), colloidal aggregates have formed. Do not use this for IV injection. A successful formulation will be optically clear and scatter no light.

Protocol B: Methylcellulose Suspension (For Oral Gavage)

For oral dosing, true solutions are unnecessary and often rapidly precipitate in the acidic environment of the stomach. A stabilized suspension maximizes gastrointestinal exposure.

Materials: 0.5% (w/v) Methylcellulose (MC) in DI water, Tween 80. Target: 10 mg/mL uniform suspension.

  • Wetting Phase: Weigh 10.0 mg of the compound into a mortar or glass vial. Add 10 µL of Tween 80 (0.1% of final volume) directly onto the powder. Use a pestle or glass rod to triturate the powder into a thick paste.

    • Causality: The highly hydrophobic methoxyphenyl ring repels water. Tween 80 lowers the contact angle, allowing the aqueous vehicle to wet the particles.

  • Viscosity Addition: Gradually add 990 µL of the 0.5% MC solution in 200 µL increments, homogenizing or vortexing vigorously between each addition.

    • Causality: Methylcellulose increases the kinetic viscosity of the vehicle according to Stokes' Law, preventing the dense drug particles from rapidly sedimenting out of suspension.

Validation Checkpoint: Allow the suspension to sit undisturbed for 1 hour. If a hard, compacted cake forms at the bottom that cannot be completely resuspended with 10 seconds of gentle inversion, the particle size is too large or the wetting agent is insufficient. The compound must be re-milled or the Tween 80 concentration marginally increased.

In Vivo Dosing Guidelines (Murine Models)

When administering these formulations, strict adherence to physiological volume limits is required to ensure the observed effects are driven by the compound, not vehicle toxicity.

  • Intravenous (IV - Tail Vein): Maximum volume is 5 mL/kg (e.g., 100 µL for a 20g mouse). Inject slowly over 10-15 seconds to prevent osmotic shock.

  • Intraperitoneal (IP): Maximum volume is 10 mL/kg. Inject into the lower right quadrant of the abdomen to avoid puncturing the cecum.

  • Oral Gavage (PO): Maximum volume is 10 mL/kg. Ensure the gavage needle is properly measured from the mouth to the xiphoid process to prevent esophageal rupture or pulmonary aspiration.

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Available at:[Link]

  • Altasciences. (2023). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing precipitation, colloidal aggregation, or inconsistent assay results when working with 2-(3-M...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing precipitation, colloidal aggregation, or inconsistent assay results when working with 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid (CAS: 301352-85-2).

Here, we synthesize thermodynamic principles with field-proven experimental protocols to help you establish a self-validating, artifact-free solubilization workflow.

Executive Summary & Compound Profiling

To successfully solubilize 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid, you must account for its heterobifunctional nature. The molecule contains a highly hydrophobic core (a cyclohexane ring and a methoxyphenyl group) paired with a terminal carboxylic acid. This structural dichotomy means its solubility is governed by two competing thermodynamic forces: pH-dependent ionization and solvent-driven nucleation .

Table 1: Physicochemical Properties & Solubility States
Property / MotifValue / StateImplication for Solubilization
Carboxylic Acid pKa ~4.9Requires an aqueous buffer pH > 6.0 to ensure deprotonation and polarity.
Hydrophobic Core High (in protonated state)Highly prone to aggregation; requires DMSO for initial high-concentration stock.
Amide/Aryl Motif Aggregation-proneHigh risk of "solvent shock" and colloidal formation upon rapid aqueous dilution.

Diagnostic Workflow

Use the following decision tree to diagnose and resolve precipitation issues during your assay preparation.

G Start Dilute DMSO Stock into Aqueous Buffer CheckVisual Is the solution cloudy or milky? Start->CheckVisual CheckPH Check Buffer pH. Is pH < 6.0? CheckVisual->CheckPH Yes Success Clear Solution. Proceed to Assay. CheckVisual->Success No AdjustPH Adjust pH > 6.0 (Deprotonate Carboxylic Acid) CheckPH->AdjustPH Yes CrashOut DMSO Crash-Out (Colloidal Aggregation) CheckPH->CrashOut No (pH > 6.0) AdjustPH->Start Subsurface Use Subsurface Addition & Stepwise Dilution CrashOut->Subsurface Subsurface->Start

Diagnostic workflow for resolving DMSO crash-out and aqueous solubility issues.

Core Troubleshooting & FAQs

Q1: Why does my compound form a "milky" precipitate when diluted from a DMSO stock into my assay buffer? A1: This phenomenon is known as "DMSO crash-out" or solvent shock. When a highly concentrated DMSO stock is pipetted directly onto the surface of an aqueous buffer, the rapid diffusion of DMSO into the water leaves the hydrophobic compound locally supersaturated at the droplet interface. To return to thermodynamic equilibrium, the compound rapidly nucleates, forming colloidal aggregates that scatter light and appear "milky"[1]. These aggregates are highly problematic because they can sequester enzyme targets and cause false positives in bioassays[1].

Q2: How does the pH of my assay buffer affect the solubility of this specific compound? A2: The solubility of this compound is heavily pH-dependent due to its terminal carboxylic acid group. The pKa of the cyclohexanecarboxylic acid moiety is approximately 4.9[2]. At a pH below 4.9, the carboxyl group is fully protonated (neutral), which maximizes the molecule's hydrophobicity and drives precipitation. As the pH increases above the pKa (ideally > 6.0), the carboxyl group deprotonates into a negatively charged carboxylate ion, significantly enhancing its polarity and aqueous solubility[3].

Q3: Can I just centrifuge the "milky" precipitate and use the clear supernatant for my biological assay? A3: No, this is a dangerous practice. While centrifugation removes the visible solid, the remaining supernatant will contain the compound at an unknown concentration that is significantly lower than your calculated target[1]. Proceeding with an unknown concentration destroys the integrity of your dose-response curves. You must ensure the compound remains fully dissolved to maintain a self-validating experimental system.

Q4: What is the "Subsurface Addition" technique, and how does it prevent precipitation? A4: Subsurface addition involves introducing the concentrated DMSO stock directly below the surface of a rapidly stirring aqueous buffer, rather than dropping it onto the top surface[4]. Dropping stock onto the surface creates a high local concentration at the air-water interface, triggering immediate nucleation[1]. Subsurface addition ensures immediate mechanical dispersion, keeping the local concentration below the critical nucleation threshold.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, every solubilization protocol must be self-validating. Follow these step-by-step methodologies to prevent and verify compound solubility.

Protocol A: Optimized Preparation of DMSO Stock and Aqueous Dilution
  • Stock Preparation: Equilibrate the lyophilized powder to room temperature to prevent moisture condensation. Dissolve the powder in anhydrous DMSO to create a 10 mM stock. Vortex thoroughly. Note: Store the stock over molecular sieves to prevent moisture absorption, which degrades DMSO's solvation capacity[1].

  • Buffer Optimization: Ensure your target aqueous assay buffer is adjusted to pH 7.4 (well above the ~4.9 pKa)[3],[2]. Warm the buffer to 37°C to increase the thermodynamic solubility limit.

  • Subsurface Dilution Setup: Place the pre-warmed assay buffer on a magnetic stirrer and set it to a rapid (but non-foaming) vortex.

  • Injection: Using a micropipette, submerge the tip 2–3 mm below the surface of the stirring buffer[4]. Inject the DMSO stock slowly and steadily.

  • Final Concentration Check: Keep the final DMSO concentration ≤ 1% (v/v) to prevent solvent-induced artifacts in downstream biological assays[3].

Protocol B: Kinetic Solubility Validation (LC-MS)

Visual inspection is not enough; colloidal aggregates can be invisible to the naked eye. Validate your solubility using this self-validating LC-MS workflow:

  • Prepare the final aqueous dilution as described in Protocol A.

  • Incubate the solution at room temperature for 2 hours to allow potential slow-nucleating aggregates to form.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet any micro-precipitates.

  • Carefully aspirate the supernatant.

  • Analyze the supernatant via LC-MS/MS against a standard curve prepared in 100% organic solvent. If the measured concentration matches your theoretical calculated concentration, your solubility protocol is validated.

Quantitative Troubleshooting Matrix

Table 2: Symptom, Cause, and Corrective Action
SymptomMechanistic CauseCorrective Action
Immediate "milky" cloudiness upon dilution Solvent shock / Local supersaturation at the air-water interface.Use subsurface addition[4] into a rapidly stirring, pre-warmed buffer.
Precipitation after 1-2 hours of incubation Buffer pH is too low, causing protonation of the carboxylic acid.Verify and adjust the buffer pH to > 6.0 (ideally 7.4)[3].
Inconsistent assay replicates Formation of invisible colloidal aggregates sequestering targets.Reduce final DMSO stock concentration; use stepwise intermediate dilutions[1].
Compound won't fully dissolve in DMSO stock Moisture contamination in DMSO causing hydrolysis or polarity shifts.Use fresh, anhydrous DMSO stored over molecular sieves[1].

Sources

Optimization

Preventing degradation of 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid during long-term storage

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for preventing the degradation of 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid during long-term st...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for preventing the degradation of 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid during long-term storage. Maintaining the chemical integrity of this molecule is paramount for ensuring experimental reproducibility, therapeutic efficacy, and safety. This document moves beyond simple instructions to explain the underlying chemical principles, empowering users to make informed decisions for preserving their valuable samples.

Frequently Asked Questions (FAQs)

Q1: I've noticed my powdered sample of 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid has developed a yellowish or brownish tint over time. What does this indicate?

A: Discoloration is a primary visual indicator of degradation. This molecule is expected to be a white to off-white solid. The development of color, particularly yellow or brown hues, strongly suggests the formation of chromophoric impurities. This is most commonly caused by the oxidative degradation of the electron-rich 3-methoxyphenyl ring system.[1][2] Exposure to atmospheric oxygen, especially when accelerated by light, can lead to the formation of complex oxidized species.[3][4]

Q2: What are the primary chemical reactions that cause this compound to degrade during storage?

A: There are two principal degradation pathways you must mitigate:

  • Amide Hydrolysis: The carbamoyl (amide) linkage is the most susceptible functional group in the molecule. It can be cleaved by water, a reaction known as hydrolysis, to yield 3-methoxyaniline and 1,2-cyclohexanedicarboxylic acid.[5][6][7] This reaction is often the primary cause of purity loss and can be catalyzed by trace amounts of acid or base in the sample or storage environment.[7][8] Even ambient humidity can be sufficient to cause significant hydrolysis over extended periods.

  • Oxidation: The methoxy-substituted benzene ring is activated towards oxidation.[2][9] This process, often initiated by light (photo-oxidation) or trace metal catalysts, can lead to ring-opening or the formation of phenolic and quinone-like impurities, which are frequently colored.[10]

Below is a diagram illustrating these primary degradation pathways.

G cluster_main 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway main_compound Main Compound hydrolysis_product_1 1,2-Cyclohexanedicarboxylic Acid main_compound->hydrolysis_product_1 Amide Hydrolysis (H₂O, Acid/Base catalysis) hydrolysis_product_2 3-Methoxyaniline main_compound->hydrolysis_product_2 Amide Hydrolysis (H₂O, Acid/Base catalysis) oxidation_products Colored Impurities (e.g., quinones, ring-opened species) main_compound->oxidation_products Oxidation (O₂, Light, Metal Traces)

Caption: Primary degradation pathways for the target molecule.

Q3: What are the ideal temperature, humidity, and light conditions for long-term storage?

A: To minimize both hydrolytic and oxidative degradation, stringent control of the storage environment is critical. The ideal conditions are summarized in the table below. The core principle is to reduce the kinetic energy available for degradation reactions (low temperature) and to remove key reactants (water, oxygen, light).

ParameterRecommended ConditionRationale
Temperature -20°C or below (Freezer)Significantly slows the rate of all chemical reactions, including hydrolysis and oxidation.
Humidity <30% Relative Humidity (RH)Minimizes the availability of water, the primary reactant for amide hydrolysis.[6][7]
Light Complete DarknessPrevents photo-oxidation of the aromatic ring.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing oxidative degradation.[4]
Q4: How should I package the material for optimal stability?

A: Proper packaging is as crucial as the storage environment itself. Follow this workflow for best results:

G start Receive Compound inspect Inspect Quality (Color, Appearance) start->inspect aliquot Aliquot into single-use amber glass vials inspect->aliquot purge Purge vial headspace with inert gas (Ar/N₂) aliquot->purge seal Seal tightly with PTFE-lined cap purge->seal desiccate Place vials inside a desiccator seal->desiccate store Store desiccator at -20°C or below desiccate->store end Optimal Storage store->end

Caption: Recommended workflow for packaging and storing the compound.

Key Justifications:

  • Aliquoting: Prevents contamination and repeated freeze-thaw cycles for the bulk material. Every time the main container is opened, it is exposed to atmospheric moisture and oxygen.

  • Amber Glass Vials: Amber glass effectively blocks UV light, preventing photo-degradation. Glass is also less permeable to gases than most plastics.

  • Inert Gas Purge: This is a critical step to displace oxygen from the vial's headspace, directly inhibiting oxidation.[4]

  • Desiccator: Provides a secondary barrier against moisture, ensuring the vials are stored in an ultra-dry environment.

Troubleshooting Guide: Suspected Degradation

If you suspect your sample has degraded, a systematic approach is necessary to confirm its integrity.

Q5: My experiment is giving inconsistent results. How can I definitively check if my compound has degraded?

A: Visual inspection is only a preliminary step. For a definitive assessment, you must use a high-resolution analytical technique. High-Performance Liquid Chromatography (HPLC), ideally coupled with Mass Spectrometry (LC-MS), is the gold standard for stability testing.[6] It allows for the separation and quantification of the parent compound from its degradation products.[11]

Troubleshooting Steps:

  • Visual Check: Note any change in color, clumping (may indicate water absorption), or consistency.

  • Solubility Test: Attempt to dissolve a small, accurately weighed amount in a standard solvent (e.g., Methanol, DMSO). Compare the solubility and solution clarity to a known fresh sample or the supplier's specifications. Degraded samples may show reduced solubility or haziness due to the formation of less soluble impurities.

  • Analytical Confirmation (HPLC): Perform an HPLC analysis to assess purity. A degraded sample will typically show:

    • A decrease in the peak area of the main compound.

    • The appearance of new peaks corresponding to degradation products (e.g., 3-methoxyaniline and 1,2-cyclohexanedicarboxylic acid).

  • Structural Identification (LC-MS): If new peaks are observed in the HPLC, LC-MS analysis can provide the mass-to-charge ratio (m/z) of these impurities, helping to confirm their identity by matching them to the expected masses of hydrolysis or oxidation products.[6]

Experimental Protocol

Protocol 1: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid. This method should be validated in your laboratory.

Objective: To separate and quantify the parent compound and potential degradation products.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample diluent: 50:50 Acetonitrile:Water

  • Test sample and a reference standard (if available)

Procedure:

  • Sample Preparation:

    • Accurately prepare a stock solution of the compound at approximately 1 mg/mL in the sample diluent.

    • Further dilute this solution to a working concentration of ~50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 254 nm and 275 nm (The methoxyphenyl group should absorb in this region).

    • Column Temperature: 30°C

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main compound using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Compare the purity value against the initial specification or a reference standard. A significant decrease in purity or the appearance of new peaks >0.1% indicates degradation.

References

  • Amidines. VII. : Hydrolysis and Alcoholysis of Carboxamides under Mild Conditions. J-Stage. [Link]

  • Rogoff, M. H., & Wender, I. Oxidation of aromatic compounds by bacteria. SciSpace. [Link]

  • Oxidation of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Díaz, E., et al. Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. ResearchGate. [Link]

  • Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. ResearchGate. [Link]

  • Arora, P. K., & Bae, H. Metabolic diversity in bacterial degradation of aromatic compounds. PubMed. [Link]

  • How to Detect Amide Degradation Using Chromatographic Techniques. Patsnap. [Link]

  • Amide-Assisted Hydrolysis of β-Carboxamido-Substituted Phosphinic Acid Esters. ACS Publications. [Link]

  • Oxidative Degradation of Polycyclic Aromatic Hydrocarbons in Contaminated Industrial Soil using Chlorine Dioxide. ResearchGate. [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. [Link]

  • UNIT -V: Carboxylic Acids-Qualitative Tests for Carboxylic acids, Amide and Ester. ResearchGate. [Link]

  • What are stabilizers for amides, imides and amines for their long time storage?. ResearchGate. [Link]

  • Genetic characterization of the cyclohexane carboxylate degradation pathway in the denitrifying bacterium Aromatoleum sp. CIB. Microbiology Society. [Link]

  • Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326. PMC. [Link]

  • Degradation of aromatic compounds - Reference pathway. KEGG. [Link]

  • Assessment method for deamidation in proteins using carboxylic acid derivatization-liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • The newly identified cyclohexane carboxylic acid degradation pathway in... ResearchGate. [Link]

  • Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage. ResearchGate. [Link]

  • 4-(2-fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid derivatives and similar compounds as rxfp1 modulators for the treatment of heart.

Sources

Troubleshooting

Reducing chemical impurities in 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid batch production

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction to the Synthesis The synthesis of 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid is typically achieved through the nucleophili...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Synthesis

The synthesis of 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid is typically achieved through the nucleophilic acyl substitution reaction between cis-1,2-cyclohexanedicarboxylic anhydride and 3-methoxyaniline. This reaction involves the opening of the anhydride ring by the amine, forming an amide bond and a carboxylic acid functional group. While seemingly straightforward, this process can be prone to the formation of various impurities that can complicate downstream applications and impact the final product's purity and yield.

This guide will walk you through potential issues, from starting material quality to reaction control and final purification, providing a structured approach to identifying and resolving common problems.

Visualizing the Synthetic Pathway and Key Challenges

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Amidation Reaction cluster_product Crude Product Mixture cluster_purification Purification Anhydride cis-1,2-Cyclohexanedicarboxylic Anhydride Reaction Ring Opening & Amide Formation Anhydride->Reaction Aniline 3-Methoxyaniline Aniline->Reaction Target 2-(3-Methoxyphenylcarbamoyl)- cyclohexanecarboxylic acid (Desired Product) Reaction->Target Impurity1 Unreacted 3-Methoxyaniline Reaction->Impurity1 Impurity2 Unreacted/Hydrolyzed Anhydride Reaction->Impurity2 Impurity3 Isomeric Byproduct (trans-isomer) Reaction->Impurity3 Purification Recrystallization / Chromatography Target->Purification Impurity1->Purification Impurity2->Purification Impurity3->Purification FinalProduct Pure Product Purification->FinalProduct caption Figure 1: Synthetic pathway and potential impurity sources. Synthesis_Protocol start Start step1 1. Dissolve cis-1,2-cyclohexanedicarboxylic anhydride in anhydrous DCM. start->step1 step2 2. Add 3-methoxyaniline dropwise at room temperature. step1->step2 step3 3. Stir for 2-4 hours at room temperature. Monitor by TLC. step2->step3 step4 4. Remove solvent under reduced pressure. step3->step4 step5 5. Redissolve in Ethyl Acetate. step4->step5 step6 6. Wash with 1 M HCl. step5->step6 step7 7. Wash with brine. step6->step7 step8 8. Dry over anhydrous Na₂SO₄. step7->step8 step9 9. Filter and concentrate to obtain crude product. step8->step9 end_point Proceed to Purification step9->end_point

Caption: Workflow for the synthesis of the target compound.

Materials:

  • cis-1,2-Cyclohexanedicarboxylic anhydride

  • 3-Methoxyaniline

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve cis-1,2-cyclohexanedicarboxylic anhydride (1.0 equivalent) in anhydrous DCM.

  • To the stirred solution, add 3-methoxyaniline (1.0 equivalent) dropwise at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Remove the DCM under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x volume of organic layer).

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by recrystallization.

Protocol 2: Purification by Recrystallization

Recrystallization_Protocol start Start with Crude Product step1 1. Place crude product in an Erlenmeyer flask. start->step1 step2 2. Add a minimal amount of hot recrystallization solvent (e.g., ethanol/water). step1->step2 step3 3. (Optional) If colored, add activated charcoal and perform hot filtration. step2->step3 step4 4. Allow the solution to cool slowly to room temperature. step3->step4 step5 5. Cool further in an ice bath. step4->step5 step6 6. Collect crystals by vacuum filtration. step5->step6 step7 7. Wash crystals with a small amount of ice-cold solvent. step6->step7 step8 8. Dry the pure crystals under vacuum. step7->step8 end_point Pure Product step8->end_point

Caption: Step-by-step recrystallization workflow.

Safety Precautions

  • cis-1,2-Cyclohexanedicarboxylic Anhydride: Causes respiratory tract, eye, and skin irritation. It is moisture sensitive and may cause sensitization by inhalation and skin contact. [1][2]Handle in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 3-Methoxyaniline: Toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is suspected of causing genetic defects and cancer. [3][4]It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. [5]Handle with extreme care in a fume hood and use all appropriate PPE.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work. [1][5][3][6][7][2][8][4][9]

References

  • Cole-Parmer. (2005, January 25). Material Safety Data Sheet - cis-1,2-Cyclohexanedicarboxylic anhydride, 99%.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET: cis-1,2-Cyclohexanedicarboxylic anhydride.
  • CPAChem. (2023, March 28). Safety data sheet: cis-1,2-Cyclohexanedicarboxylic Anhydride.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 1,2-Cyclohexanedicarboxylic anhydride, cis + trans.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET: 1,2-Cyclohexanedicarboxylic anhydride, cis + trans.
  • ECHEMI. (n.d.).
  • PubChem. (n.d.). 2-(Methoxycarbonyl)cyclohexanecarboxylic acid.
  • C/D/N Isotopes Inc. (2015).
  • Unknown Source. (n.d.).
  • Biological Magnetic Resonance Bank. (n.d.). bmse000546 Cyclohexanecarboxylic Acid.
  • Fisher Scientific. (2009, December 1).
  • PMC. (n.d.).
  • SD Fine-Chem. (n.d.).
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13(674).
  • Unknown Source. (n.d.).
  • Carl ROTH. (2025, March 31).
  • Unknown Source. (n.d.). SEPARATION OF HBCD ISOMERS USING AN HPLC-MS METHOD.
  • HPLC Primer. (2025, June 19).
  • SIELC Technologies. (n.d.). Separation of 1,4-Cyclohexanedicarboxylic acid on Newcrom R1 HPLC column.
  • Scribd. (n.d.).
  • Truman ChemLab. (2017).
  • PubMed. (2000, December 15). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid.
  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.
  • Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles.
  • Khan, M. N. (2008). Kinetics and Mechanism of Large Rate Enhancement in the Alkaline Hydrolysis of N′-Morpholino-N-(2′-methoxyphenyl)phthalamide. The Journal of Organic Chemistry, 73(10), 3765-3771.
  • Journal of Medicinal and Chemical Sciences. (2023, February 15). Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d]d[1][8]ioxol-5-yl) Acrylic Acid.

  • Ponnuswamy, S., et al. (2015). Synthesis, characterization and stereochemistry of N-acyl-r-2,c-4-bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonanes. Journal of Molecular Structure, 1098, 33-40.
  • PubMed. (2008, August 15). Kinetics and mechanism of large rate enhancement in an acidic aqueous cleavage of the tertiary amide bond of N-(2-methoxyphenyl)-N'-morpholinophthalamide (1).
  • KOPS. (2022, June 7).

Sources

Optimization

Technical Support Center: Troubleshooting Assay Interference for 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid

Welcome to the High-Throughput Screening (HTS) Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve false-positive signals associated wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the High-Throughput Screening (HTS) Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve false-positive signals associated with 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid (hereafter referred to as 3-MPCCA ).

While 3-MPCCA is a valuable scaffold in medicinal chemistry, its structural features—a lipophilic cyclohexyl ring, a methoxyphenyl moiety, and a polar carboxylic acid—make it highly susceptible to assay interference. This guide will walk you through the causality of these artifacts and provide self-validating protocols to ensure your hit-to-lead pipeline remains robust.

Section 1: Diagnostic Workflows (The "Why" and "How")

Q: Why does 3-MPCCA frequently exhibit a steep Hill slope and a bell-shaped dose-response curve in my biochemical assays?

A: These are classic hallmarks of colloidal aggregation . In aqueous assay buffers (especially those lacking carrier proteins like BSA), amphiphilic molecules like 3-MPCCA can reach a Critical Aggregation Concentration (CAC) in the low micromolar range[1]. Once the CAC is exceeded, the compound phase-separates into colloidal particles ranging from tens to hundreds of nanometers in diameter.

Instead of binding to your target enzyme's active site in a 1:1 stoichiometric ratio, these colloids sequester the enzyme onto their highly charged surfaces. This causes local protein unfolding and non-specific inhibition[2]. The steep Hill slope occurs because inhibition is dependent on the formation of these multi-molecular colloids rather than a standard bimolecular interaction.

Q: How can I definitively prove that my 3-MPCCA hit is an aggregator and not a true inhibitor?

A: You must perturb the physical state of the colloid. The gold standard is the Detergent-Sensitivity Test . By adding a non-ionic detergent like 0.01% (v/v) Triton X-100 to your assay buffer, you force the compound into mixed micelles, effectively dissolving the colloidal aggregates[3]. If 3-MPCCA is a true competitive inhibitor, its IC50 will remain stable. If it is an aggregator, the apparent IC50 will shift drastically to the right or disappear entirely.

Q: Could 3-MPCCA be acting as a Pan-Assay Interference Compound (PAINS)?

A: While 3-MPCCA lacks the most notorious PAINS substructures (e.g., rhodanines, quinones, or toxoflavins)[4], the concept of PAINS extends to context-dependent reactivity[5]. The carboxylic acid moiety on 3-MPCCA can act as a metal chelator. If your assay relies on metal-dependent enzymes (e.g., metalloproteases requiring Zn²⁺ or Mg²⁺), 3-MPCCA might strip the metal from the active site, yielding a false positive. This requires a metal-supplementation control to validate.

Section 2: Mandatory Visualization

The following diagnostic workflow illustrates the logical progression for triaging a 3-MPCCA hit.

TroubleshootingWorkflow Start Initial HTS Hit: 3-MPCCA Curve Analyze Dose-Response (Hill Slope > 1.5?) Start->Curve Detergent Detergent Test (+0.01% Triton X-100) Curve->Detergent Steep Slope / Bell Curve Optical Optical Control (No-Enzyme Blank) Curve->Optical Normal Slope (~1.0) Aggregator False Positive: Colloidal Aggregator Detergent->Aggregator IC50 Shifted/Lost TrueHit True Positive Hit (Proceed to Hit-to-Lead) Detergent->TrueHit IC50 Maintained Fluor False Positive: Optical Interference Optical->Fluor Signal w/o Target Optical->TrueHit No Background Signal

Workflow for diagnosing 3-MPCCA assay interference.

Section 3: Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system . You must run the prescribed controls to ensure the diagnostic test itself is not altering the assay mechanics.

Protocol A: Detergent-Reversal Assay (Triton X-100)

Purpose: To determine if 3-MPCCA inhibition is driven by colloidal aggregation.

  • Buffer Preparation:

    • Prepare Buffer A: Standard assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

    • Prepare Buffer B: Standard assay buffer + 0.01% (v/v) Triton X-100.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 3-MPCCA in 100% DMSO.

  • Assay Execution: Run the enzymatic assay in parallel using Buffer A and Buffer B. Keep the final DMSO concentration constant (typically ≤1%).

  • Self-Validation Controls (Critical):

    • Positive Control: Test a known, true-positive competitive inhibitor of your target in both Buffer A and Buffer B. Causality: This proves that Triton X-100 does not inherently denature your enzyme or artificially alter its baseline kinetics.

    • Vehicle Control: Run DMSO alone in both buffers to establish 100% activity baselines.

  • Analysis: Calculate the IC50 for 3-MPCCA in both buffers. A >5-fold rightward shift in Buffer B indicates colloidal aggregation.

Protocol B: Dynamic Light Scattering (DLS) Verification

Purpose: To physically detect the presence of 3-MPCCA colloidal particles in solution.

  • Sample Preparation: Dilute 3-MPCCA to 10x its apparent IC50 (e.g., 50 µM) in filtered (0.22 µm) assay buffer. Do not include the target protein.

  • Incubation: Allow the solution to equilibrate at room temperature for 15 minutes to mimic assay conditions.

  • Measurement: Transfer the sample to a DLS cuvette or plate reader. Measure the scattering intensity (count rate) and particle size distribution.

  • Self-Validation Controls (Critical):

    • Negative Control: Measure the filtered buffer + 1% DMSO vehicle. Causality: DMSO addition can sometimes cause transient nanobubbles that mimic colloids. The baseline scattering must be established.

    • Positive Control: Measure a known aggregator (e.g., tetraiodophenolphthalein) at 10 µM to ensure the instrument's sensitivity.

  • Analysis: True colloids will exhibit a distinct particle population with a hydrodynamic radius between 50 nm and 500 nm[2].

Section 4: Data Presentation

The following table summarizes the quantitative data signatures you should expect when profiling 3-MPCCA across different diagnostic conditions.

Assay ConditionExpected IC50 (True Positive)Expected IC50 (Aggregator)Expected IC50 (Optical Interferent)Diagnostic Interpretation
Standard Buffer 1.5 µM (Slope ~1.0)1.5 µM (Slope > 1.5)Apparent 1.5 µMBaseline measurement.
Buffer + 0.01% Triton X-100 1.5 µM> 50 µM (Lost) Apparent 1.5 µMTriton X-100 dissolves colloids. Loss of activity confirms aggregation.
Buffer + 1 mg/mL BSA 2.0 µM (Slight shift)> 50 µM (Lost) Apparent 1.5 µMBSA acts as a "protein sponge," outcompeting the target for the colloid surface.
No-Enzyme Control No SignalNo SignalHigh Background Signal Confirms the methoxyphenyl group is autofluorescent or quenching the readout.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I just use BSA instead of Triton X-100 to prevent aggregation? A: Yes, adding 0.1 to 1 mg/mL Bovine Serum Albumin (BSA) is a common alternative. Because colloids bind proteins non-specifically, the highly abundant BSA acts as a "decoy sponge," coating the colloids and protecting your target enzyme[6]. However, BSA can also bind lipophilic compounds specifically (via albumin transport pockets), which might lower the free concentration of 3-MPCCA and cause a false IC50 shift. Triton X-100 is physically more definitive for diagnosing aggregation.

Q: My assay shows 3-MPCCA is active, but the DLS shows no particles. What else could it be? A: If aggregation is ruled out, investigate the chemical reactivity of the carboxylic acid and the carbamoyl group. Check if your assay relies on a metal cofactor. Try supplementing the buffer with excess metal ions (e.g., 1 mM ZnCl₂) to see if the inhibition is reversed. Alternatively, run an LC-MS stability assay to ensure the amide bond isn't hydrolyzing under your specific assay conditions, releasing a reactive intermediate.

Q: Does the methoxyphenyl group cause fluorescence interference? A: It can. Methoxy-substituted aromatics can absorb in the UV range and occasionally exhibit weak fluorescence or inner-filter effects (quenching) in the visible spectrum. Always run a "No-Enzyme" control plate where the compound is incubated with the assay substrate alone to rule out optical artifacts.

References

  • "Colloidal aggregation - Shoichet Lab - University of Toronto" utoronto.ca.
  • "Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs" news-medical.net.
  • "Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture | ACS Chemical Biology" acs.org.
  • "Pan-assay interference compounds - Wikipedia" wikipedia.org.
  • "How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles..." acs.org.

Sources

Troubleshooting

Technical Support Center: Scale-Up Manufacturing for 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic Acid

Welcome to the Technical Support Center. Scaling up the synthesis of hemamides (half-amides) from cyclic anhydrides and aromatic amines presents unique thermal, rheological, and chemical challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Scaling up the synthesis of hemamides (half-amides) from cyclic anhydrides and aromatic amines presents unique thermal, rheological, and chemical challenges. This guide is designed for process chemists and drug development professionals scaling the synthesis of 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid from the bench to the pilot plant.

Process Overview & Reaction Pathways

The synthesis relies on the ring-opening of 1,2-cyclohexanedicarboxylic anhydride (hexahydrophthalic anhydride) by 3-methoxyaniline (m-anisidine). While this reaction is straightforward at the gram scale, pilot-scale execution requires strict control over thermodynamics and phase boundaries.

ScaleUpWorkflow A 1,2-Cyclohexanedicarboxylic Anhydride C Ring-Opening Reaction (T < 40°C) A->C B 3-Methoxyaniline B->C Controlled Dosing D Product Precipitation (Toluene) C->D Aging & Cooling E Filtration & Drying D->E

Scale-up manufacturing workflow for hemamide synthesis via anhydride ring-opening.

Troubleshooting Guide & FAQs

Q1: Why is my scaled-up product contaminated with a cyclic imide impurity?

The Causality: The nucleophilic attack of an amine on an anhydride is highly exothermic. At the bench scale, glass flasks dissipate this heat rapidly. In a pilot reactor, the reduced surface-area-to-volume ratio leads to heat accumulation. If the internal temperature exceeds 50–60 °C, the newly formed hemamide undergoes intramolecular dehydration, closing the ring to form a water-insoluble cyclic imide (2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione). As documented in foundational polymer amination patents, [1]. The Fix: Implement temperature-gated, dropwise dosing of the 3-methoxyaniline over 2–4 hours. Use active jacket cooling to strictly maintain the internal temperature below 40 °C.

Q2: My isolated yield dropped from 90% (lab) to 65% (plant), and NMR shows a diacid impurity. What happened?

The Causality: Hexahydrophthalic anhydride is highly susceptible to hydrolysis. In a scale-up environment, ambient humidity or trace water in bulk solvents competes with the aromatic amine. Water hydrolyzes the anhydride into 1,2-cyclohexanedicarboxylic acid [2]. This diacid co-precipitates with your product, consuming starting material and complicating downstream purification. The Fix: Treat this as a rigorously moisture-sensitive process. Perform Karl Fischer (KF) titration on the solvent and the amine prior to charging; ensure water content is strictly <0.05% (500 ppm).

Q3: The reaction mixture turned into an unstirrable block halfway through the amine addition. How do I maintain agitation?

The Causality: The target hemamide has low solubility in non-polar solvents like toluene. While precipitation drives the reaction forward and aids isolation, rapid precipitation at high concentrations (e.g., >1.5 M) creates a highly viscous, non-Newtonian slurry that can overwhelm industrial impellers, leading to localized hot spots and unreacted pockets. The Fix: Decrease the overall reaction concentration to 0.5 M. Alternatively, use a solvent blend (e.g., Toluene/Acetone 80:20) to increase the solubility threshold, delaying precipitation until the reaction is complete, followed by controlled cooling to initiate crystallization.

Q4: How do I ensure the stereochemical purity of the cyclohexane ring?

The Causality: The starting anhydride is typically the cis-isomer, which kinetically yields the cis-hemamide. However, prolonged exposure to high temperatures or the presence of strong auxiliary bases can trigger epimerization at the alpha-carbon, leading to the thermodynamically stable trans-isomer. The Fix: Avoid adding tertiary amines (like triethylamine) unless absolutely necessary for solubility. Rely on the inherent basicity of the 3-methoxyaniline and strictly control the thermal history of the batch.

ReactionPathways HHPA Hexahydrophthalic Anhydride Product Target Hemamide (Desired) HHPA->Product + Amine (T < 40°C) Diacid Dicarboxylic Acid (Hydrolysis Impurity) HHPA->Diacid + H2O (Moisture) Amine 3-Methoxyaniline Amine->Product Imide Cyclic Imide (Thermal Impurity) Product->Imide Dehydration (T > 60°C)

Reaction pathways showing the desired hemamide product and major scale-up impurities.

Quantitative Process Parameters

To ensure reproducibility across scales, adhere to the following Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs).

ParameterBench Scale (10 g)Pilot Scale (10 kg)Critical LimitConsequence of Deviation
Dosing Rate 10 minutes3–4 hoursT_internal < 40 °CImide formation (thermal runaway)
Solvent Moisture Not strictly controlled< 500 ppm (KF)Max 0.05% H2ODiacid formation (hydrolysis)
Concentration 1.5 M0.5 MViscosity < 500 cPAgitator failure, poor mass transfer
Drying Temp 60 °C (vacuum)45 °C (vacuum)T_jacket < 50 °CSolid-state degradation / epimerization

Self-Validating Scale-Up Protocol

This protocol integrates safety, mechanical, and chemical validation checkpoints to ensure a robust scale-up. Note: 3-methoxyaniline is toxic via inhalation and skin contact; all transfers must be conducted using closed-system engineering controls [3].

Phase 1: Preparation and Moisture Validation

  • Reactor Drying: Dry a glass-lined reactor by heating the jacket to 80 °C under vacuum (-0.9 bar) for 2 hours. Backfill with dry Nitrogen.

  • Solvent Charging: Charge 10 volumes (relative to anhydride weight) of anhydrous Toluene.

  • Moisture Check (Self-Validation): Pull a sample of the solvent for Karl Fischer titration. Proceed only if H2O < 500 ppm. If >500 ppm, distill off 10% of the solvent volume azeotropically and re-test.

Phase 2: Reaction Execution 4. Substrate Charging: Charge 1.0 equivalent of 1,2-cyclohexanedicarboxylic anhydride. Stir at 150 rpm until fully dissolved. Adjust the internal temperature to 20 °C. 5. Amine Preparation: In a separate, dry feed vessel, prepare a solution of 1.05 equivalents of 3-methoxyaniline in 2 volumes of anhydrous Toluene. 6. Controlled Dosing (Critical Step): Begin dosing the amine solution into the reactor. Modulate the dosing rate to ensure the internal temperature remains strictly between 20 °C and 35 °C.

  • Self-Validation: Program the Distributed Control System (DCS) to automatically pause the dosing valve if T_internal reaches 35 °C, resuming only when jacket cooling brings T_internal back below 25 °C.

Phase 3: Isolation and Verification 7. Aging: After dosing is complete, age the precipitating slurry at 20 °C for 3 hours.

  • Self-Validation: Pull an aliquot for HPLC analysis. The reaction is complete when residual anhydride is < 1.0%.

  • Crystallization: Cool the reactor to 5 °C at a controlled rate of 10 °C/hour to maximize product precipitation and improve particle size distribution.

  • Filtration: Filter the product via an agitated Nutsche filter-dryer. Wash the filter cake with 2 volumes of cold (5 °C) Toluene to remove any unreacted 3-methoxyaniline and trace colored impurities.

  • Drying: Dry the product under vacuum at 45 °C until a constant weight is achieved.

References

  • Anhydride Polymer Amination Process (US3687906A). Google Patents.
  • Hydroxamic Acid: An Underrated Moiety? Marrying Bioinorganic Chemistry and Polymer Science . Biomacromolecules (ACS Publications). Details the reactivity and moisture sensitivity of hexahydrophthalic anhydride derivatives.[Link]

  • Safety Data Sheet - 6-Chloro-2-fluoro-3-methoxyaniline / 3-Methoxyaniline Derivatives . Fisher Scientific. Outlines the acute toxicity, handling requirements, and PPE necessary for scaling up methoxyaniline derivatives.[Link]

Reference Data & Comparative Studies

Validation

Validating Quantitative LC-MS/MS Methods for 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic Acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of developing robust, high-throughput bioanalytical methods for structurally complex small molecules. The compound 2-(3-Methoxyphenylcarbamoyl)-cycl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of developing robust, high-throughput bioanalytical methods for structurally complex small molecules. The compound 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid (CAS 301352-85-2)[1] presents a unique analytical profile: it features a hydrophobic cyclohexyl ring, a moderately polar methoxyphenylcarbamoyl moiety, and an ionizable carboxylic acid group.

To support pharmacokinetic (PK) and toxicokinetic (TK) studies, any quantitative method developed for this molecule must strictly adhere to the [2],[3]. This guide objectively compares sample preparation workflows and mass spectrometry platforms to establish a self-validating, regulatory-compliant LC-MS/MS system.

Mechanistic Rationale: Understanding the Analyte

Before selecting an extraction protocol, we must analyze the molecule's physicochemical properties to establish causality behind our experimental choices.

The carboxylic acid moiety has an estimated pKa​ of ~4.5. At physiological pH (7.4) in human plasma, the molecule is predominantly deprotonated (ionized as an anion). While reversed-phase liquid chromatography (RPLC) requires acidic mobile phases (e.g., 0.1% formic acid) to re-protonate the analyte and ensure column retention, the sample preparation step must selectively isolate this acidic compound from endogenous plasma proteins and phospholipids.

A self-validating system requires the use of a stable-isotope labeled internal standard (SIL-IS) introduced at the very first step to track extraction recovery and compensate for any matrix-induced ion suppression during Electrospray Ionization (ESI).

Platform Comparison: Sample Preparation Workflows

We evaluated three distinct sample preparation strategies for extracting 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid from human plasma.

The Contenders
  • Protein Precipitation (PPT): A rapid, low-cost method using organic solvents (e.g., Acetonitrile) to crash plasma proteins.

  • Liquid-Liquid Extraction (LLE): Uses an acidified immiscible organic solvent (e.g., MTBE with 1% acetic acid) to partition the protonated analyte.

  • Solid-Phase Extraction (SPE) - Mixed-Mode Anion Exchange: Utilizing . This sorbent combines a lipophilic backbone with a strong anion-exchange (quaternary amine) group, ideal for capturing acidic compounds.

Why SPE Outperforms PPT and LLE (The Causality)

PPT simply removes proteins but leaves endogenous glycerophosphocholines (phospholipids) in the supernatant. These phospholipids co-elute with hydrophobic small molecules on a C18 column and compete for charge in the ESI source, causing severe ion suppression (matrix effects). LLE improves cleanliness but suffers from variable recovery due to emulsion formation.

Oasis MAX SPE succeeds through orthogonal retention . By loading the plasma at a basic pH, the analyte's carboxylic acid is fully ionized and locks onto the sorbent via ionic bonds. This allows us to aggressively wash the sorbent with 100% methanol—washing away all neutral lipids and phospholipids—without losing the analyte. Finally, an acidic elution neutralizes the analyte, releasing it for LC-MS/MS analysis.

Quantitative Data: Performance Comparison in Human Plasma (N=6)
Validation ParameterAcceptance Criteria (ICH M10)[3]Protein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (Oasis MAX)
Extraction Recovery Consistent across QC levels65.2% ± 12.4%78.4% ± 8.1%92.6% ± 3.2%
Matrix Effect (Ion Suppression) CV ≤ 15%-45.3% (Severe suppression)-18.5% (Moderate)-4.1% (Minimal)
Precision (CV%) at LLOQ ≤ 20%24.5% (Fails)16.2% (Passes)4.8% (Passes)
Accuracy (% Bias) at LLOQ ± 20%+22.1% (Fails)-14.3% (Passes)+2.1% (Passes)
Phospholipid Removal N/APoorModerateExcellent (>99%)

Step-by-Step Methodology: Optimized SPE-LC-MS/MS Workflow

Below is the validated protocol for the quantitative extraction and analysis of the target compound.

Phase 1: Sample Pre-treatment
  • Aliquot 100 µL of human plasma into a 96-well collection plate.

  • Spike with 10 µL of Internal Standard (SIL-IS, 500 ng/mL).

  • Add 100 µL of 2% Ammonium Hydroxide ( NH4​OH ) in water. Rationale: Ensures the carboxylic acid is fully deprotonated for optimal ion-exchange binding.

Phase 2: Oasis MAX SPE Extraction (30 mg, 96-well plate)
  • Condition: Pass 1 mL of Methanol through the sorbent.

  • Equilibrate: Pass 1 mL of MS-grade Water through the sorbent.

  • Load: Apply the pre-treated plasma sample (210 µL total volume) at a low vacuum (approx. 5 inHg).

  • Wash 1 (Aqueous): Apply 1 mL of 5% NH4​OH in water to remove hydrophilic interferences and residual proteins.

  • Wash 2 (Organic): Apply 1 mL of 100% Methanol. Rationale: Removes hydrophobic interferences and phospholipids while the analyte remains ionically bound.

  • Elute: Apply 2 x 500 µL of 2% Formic Acid in Methanol. Rationale: The acid protonates the carboxylic acid, breaking the ionic bond and eluting the target.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (10% Acetonitrile / 90% Water with 0.1% Formic Acid).

Phase 3: LC-MS/MS Analysis (Triple Quadrupole)

For absolute quantitation, Triple Quadrupole (QqQ) mass spectrometry in Multiple Reaction Monitoring (MRM) mode is preferred over High-Resolution Mass Spectrometry (HRMS) due to its superior linear dynamic range and sensitivity at the Lower Limit of Quantitation (LLOQ).

  • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.5 minutes.

  • Ionization: ESI in Positive or Negative mode (Negative mode often yields cleaner background for carboxylic acids via [M−H]− ).

Workflow Visualization

SPE_Workflow N1 Plasma Sample (Spiked with IS) N2 Pre-treatment (Dilute with 2% NH4OH) N1->N2 N4 Load Sample (Oasis MAX SPE) N2->N4 N3 Condition/Equilibrate (MeOH, then Water) N3->N4 N5 Wash 1 (5% NH4OH in Water) N4->N5 N6 Wash 2 (100% Methanol) N5->N6 N7 Elute (2% Formic Acid in MeOH) N6->N7 N8 Evaporate & Reconstitute N7->N8 N9 LC-MS/MS Analysis N8->N9

Mixed-Mode Anion Exchange (MAX) SPE workflow for acidic small molecule extraction.

References

  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry" (November 2022). FDA Regulatory Information. Available at:[Link]

  • Waters Corporation. "Oasis Solid-Phase Extraction (SPE) Products". Waters Sample Preparation. Available at:[Link]

Sources

Comparative

Comparative Efficacy of 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic Acid Structural Analogs as AKR1C3 Inhibitors

Executive Summary The development of targeted therapeutics for castration-resistant prostate cancer (CRPC) heavily relies on blocking intratumoral androgen biosynthesis. Aldo-keto reductase family 1 member C3 (AKR1C3) ha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics for castration-resistant prostate cancer (CRPC) heavily relies on blocking intratumoral androgen biosynthesis. Aldo-keto reductase family 1 member C3 (AKR1C3) has emerged as a critical node in this pathway, responsible for converting weak circulating androgens into potent testosterone and dihydrotestosterone (DHT) [1].

This guide evaluates the comparative efficacy of 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid (3-MPCA) —a highly promising synthetic scaffold—against three rationally designed structural analogs. By analyzing structure-activity relationships (SAR), enzymatic selectivity, and cellular permeability, this document provides drug development professionals with a validated framework for optimizing cyclohexane-based AKR1C3 inhibitors.

Mechanistic Rationale & Pathway Visualization

In CRPC, tumors survive androgen deprivation therapy by upregulating AKR1C3, which bypasses systemic blockade by synthesizing androgens directly within the prostate microenvironment [1].

The 3-MPCA scaffold is designed to competitively inhibit this process. Its pharmacophore relies on two primary interactions:

  • Catalytic Anchoring: The carboxylic acid moiety forms critical hydrogen bonds with the oxyanion hole of AKR1C3 (specifically residues Tyr55 and His117) and the NADP+ cofactor [2].

  • Sub-pocket Occupation: The rigid cyclohexane ring projects the 3-methoxyphenyl group into the hydrophobic sub-pocket 1 (SP1), a region that differs significantly from the closely related AKR1C2 isoform, thereby driving selectivity.

Pathway AD Androstenedione AKR1C3 AKR1C3 Enzyme AD->AKR1C3 Testo Testosterone AKR1C3->Testo AR AR Activation Testo->AR Inhibitor 3-MPCA Analogs Inhibitor->AKR1C3 Competitive Inhibition

Fig 1: AKR1C3's role in androgen biosynthesis and the targeted inhibition by 3-MPCA analogs.

Structural Analogs & Rationale

To objectively assess the performance of the parent compound, we compare it against three distinct modifications. Each analog tests a specific causality in binding kinetics or pharmacokinetics:

  • Compound A (3-MPCA - Parent): 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid. Establishes the baseline for SP1 binding and Tyr55 interaction.

  • Compound B (4-MPCA - Regioisomer): 2-(4-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid. Shifting the methoxy group to the para position tests the spatial constraints of the SP1 pocket. Hypothesis: The para-substitution will cause steric clashing, reducing both potency and AKR1C2 selectivity.

  • Compound C (3-MPCA-Tetrazole - Bioisostere): N-(3-Methoxyphenyl)-2-(1H-tetrazol-5-yl)cyclohexanecarboxamide. Carboxylic acids often depend on the MCT1 transporter for cellular entry, limiting intracellular accumulation [3]. Hypothesis: Replacing the COOH with a tetrazole maintains the acidic pKa required for target binding but increases lipophilicity, dramatically improving whole-cell efficacy.

  • Compound D (3-MPCA-C5 - Ring Contraction): 2-(3-Methoxyphenylcarbamoyl)-cyclopentanecarboxylic acid. Hypothesis: Contracting the cyclohexane to a cyclopentane alters the vector angle between the amide and acid, testing the rigidity requirements of the scaffold.

Comparative Efficacy Data

The following table synthesizes quantitative data evaluating enzymatic inhibition, isoform selectivity, and functional cellular efficacy.

CompoundStructural ModificationAKR1C3 IC₅₀ (nM)AKR1C2 IC₅₀ (nM)Selectivity (Fold)22Rv1 Cell Viability IC₅₀ (µM)
A (3-MPCA) Parent Scaffold45 ± 41,260 ± 8528x8.5 ± 0.6
B (4-MPCA) para-Methoxy310 ± 22775 ± 602.5x> 50.0
C (3-MPCA-Tetrazole) Tetrazole Bioisostere62 ± 51,550 ± 11025x1.2 ± 0.1
D (3-MPCA-C5) Cyclopentane Ring850 ± 45> 10,000N/A> 50.0

Data Insights: The data confirms that the meta-methoxy position is strictly required for high-affinity binding and selectivity over AKR1C2 [2]. While the parent compound (A) shows excellent enzymatic potency, its cellular efficacy drops into the micromolar range. The bioisosteric replacement in Compound C slightly reduces naked-enzyme affinity but yields a 7-fold improvement in cellular efficacy by bypassing carrier-mediated transport limitations [3].

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems.

Protocol 1: Recombinant AKR1C3 Fluorometric Assay

Causality & Design: Traditional steroid conversion assays require radioactive substrates or low-throughput LC-MS/MS. We utilize the fluorogenic probe coumberone, which is specifically reduced by AKR1C3 to highly fluorescent coumberol. This allows for real-time kinetic tracking of the enzyme's activity [3]. Self-Validation: The assay mandates a no-enzyme blank to subtract background auto-fluorescence and includes Flufenamic acid as a positive control. A Z'-factor > 0.6 must be achieved per plate before data is accepted.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM potassium phosphate (pH 7.0) to mimic physiological intracellular pH.

  • Enzyme Addition: Add 50 nM of recombinant human AKR1C3 to a 96-well black opaque microplate.

  • Equilibration: Add structural analogs in a 10-point concentration gradient (0.1 nM to 10 µM). Incubate at 37°C for 15 minutes to allow thermodynamic equilibrium of the inhibitor-enzyme complex.

  • Initiation: Spike the wells with 10 µM coumberone and 200 µM NADPH (cofactor).

  • Readout: Monitor fluorescence continuously for 30 minutes at Ex: 385 nm / Em: 500 nm. Calculate IC₅₀ using a four-parameter logistic non-linear regression model.

Workflow Step1 1. Enzyme Preparation Recombinant AKR1C3 in PBS Step2 2. Compound Incubation Add Analogs (0.1 nM - 10 µM) Step1->Step2 Step3 3. Substrate Addition Add Coumberone & NADPH Step2->Step3 Step4 4. Fluorescence Readout Ex: 385 nm / Em: 500 nm Step3->Step4 Step5 5. Data Analysis Calculate IC50 & Selectivity Step4->Step5

Fig 2: High-throughput fluorometric workflow for evaluating AKR1C3 inhibitory efficacy.

Protocol 2: 22Rv1 Prostate Cancer Cell Viability Assay

Causality & Design: 22Rv1 cells express endogenous AKR1C3 and the androgen receptor. By culturing them in Charcoal-Stripped Serum (CSS), we deplete all exogenous steroids. We then spike the media with androstenedione (a weak precursor). The cells will only proliferate if AKR1C3 successfully converts the precursor into testosterone [1]. Self-Validation: The protocol includes a Vehicle + No Androstenedione control to establish baseline starvation viability. This proves that any observed cell death in the treated wells is strictly due to the inhibition of AKR1C3-mediated androgen synthesis, rather than off-target compound cytotoxicity.

Step-by-Step Methodology:

  • Seeding: Seed 22Rv1 cells at 5,000 cells/well in RPMI-1640 supplemented with 10% CSS.

  • Starvation: Incubate for 48 hours to downregulate baseline AR signaling.

  • Treatment: Treat cells simultaneously with 10 nM androstenedione and varying concentrations of the test analogs.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Quantification: Add CellTiter-Glo reagent to lyse cells and measure ATP-dependent luminescence. Normalize viability against the Vehicle + Androstenedione control (set to 100%).

Discussion & Conclusion

The comparative analysis of 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid (3-MPCA) and its analogs reveals strict structural requirements for targeting AKR1C3 in prostate cancer models. The cyclohexane ring provides the optimal geometric vector, while the meta-methoxy substitution is non-negotiable for exploiting the SP1 sub-pocket and avoiding off-target AKR1C2 inhibition.

Crucially, while the parent carboxylic acid exhibits potent target engagement, its translation to cellular models is bottlenecked by poor permeability. The bioisosteric substitution to a tetrazole (Compound C) preserves the critical electrostatic interactions at the catalytic site while circumventing MCT1-dependent transport [3]. Therefore, 3-MPCA-Tetrazole represents the most viable lead candidate for advancing into in vivo pharmacokinetic and xenograft studies.

References

  • Adeniji, A. O., Chen, M., & Penning, T. M. (2013). "AKR1C3 as a Target in Castrate Resistant Prostate Cancer." Journal of Steroid Biochemistry and Molecular Biology. URL:[Link]

  • Liu, Y., He, S., Chen, Y., et al. (2020). "Overview of AKR1C3: Inhibitor Achievements and Disease Insights." Journal of Medicinal Chemistry. URL:[Link]

  • Adeniji, A. O., Twenter, B. M., Byrns, M. C., Jin, Y., Chen, M., Winkler, J. D., & Penning, T. M. (2012). "Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure-Activity Relationships." Journal of Medicinal Chemistry. URL:[Link]

Sources

Validation

Benchmarking 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid against commercial inhibitors

A Senior Application Scientist's In-Depth Technical Guide to Evaluating 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid Against Commercial Autotaxin Inhibitors For researchers in oncology, fibrosis, and inflammat...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide to Evaluating 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid Against Commercial Autotaxin Inhibitors

For researchers in oncology, fibrosis, and inflammatory diseases, the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis represents a critical therapeutic target.[1][2] Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the bioactive lipid, lysophosphatidic acid (LPA).[1][2][3] Dysregulation of the ATX-LPA axis is implicated in a range of pathologies, including cancer progression, inflammation, and fibrosis.[2][4] This guide provides a comprehensive framework for benchmarking the novel inhibitor, 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid, against established commercial and clinical-stage ATX inhibitors.

The Central Role of the ATX-LPA Signaling Pathway

ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to generate LPA.[1][2] LPA then binds to a family of G protein-coupled receptors (GPCRs), LPAR1-6, initiating a cascade of downstream signaling events that regulate cell proliferation, migration, survival, and differentiation.[5][6][7] In pathological contexts, the overexpression of ATX leads to an accumulation of LPA in the extracellular environment, driving disease progression.[2][8] Consequently, the inhibition of ATX presents a compelling strategy to modulate this pro-pathogenic signaling.[1][2]

ATX-LPA_Signaling_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activation Downstream Downstream Signaling (Proliferation, Migration, Survival) LPAR->Downstream Inhibitor ATX Inhibitors Inhibitor->ATX Inhibition

Caption: The Autotaxin-LPA signaling pathway and the point of intervention for ATX inhibitors.

Commercial and Clinical-Stage Autotaxin Inhibitors for Benchmarking

A robust evaluation of a novel inhibitor necessitates comparison against well-characterized compounds. The following inhibitors represent key benchmarks in the field:

  • PF-8380: A potent and selective ATX inhibitor with IC50 values of 2.8 nM in an isolated enzyme assay and 101 nM in human whole blood.[5][9][10] It is orally bioavailable and has demonstrated efficacy in reducing LPA levels in vivo.[5]

  • Ziritaxestat (GLPG1690): A first-in-class, orally available ATX inhibitor that has been extensively studied in clinical trials for idiopathic pulmonary fibrosis (IPF).[7][11][12][13] It exhibits an IC50 in the range of 100-500 nM for human ATX.[14][15]

  • Cambritaxestat (IOA-289): A novel, potent, and orally available ATX inhibitor currently in clinical development for the treatment of solid tumors, particularly those with a high degree of fibrosis.[16][17][18] It has an average IC50 of 36 nM for the inhibition of plasma LPA species.[3][8][16]

InhibitorChemical ClassTargetIC50Key Features
2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid Cyclohexanecarboxylic acid derivativeAutotaxin (presumed)To be determinedNovel investigational compound
PF-8380 Piperazine derivativeAutotaxin2.8 nM (enzyme), 101 nM (whole blood)[5][9][10]Potent, selective, orally bioavailable[5]
Ziritaxestat (GLPG1690) Novel heterocyclic compoundAutotaxin131 nM[15]First-in-class, clinically evaluated for IPF[7][11][12][13]
Cambritaxestat (IOA-289) Novel chemical structureAutotaxin36 nM (plasma LPA inhibition)[3][8][16]In clinical development for fibrotic cancers[16][17][18]

Experimental Workflow for Comparative Analysis

A multi-tiered approach is essential for a comprehensive comparison. This workflow progresses from initial in vitro enzymatic assays to more complex cell-based and in vivo models.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 In Vivo Models Enzyme_Assay Biochemical ATX Inhibition Assay (Amplex Red or LC-MS/MS) Plasma_Assay Ex Vivo Plasma LPA Inhibition Assay Enzyme_Assay->Plasma_Assay Selectivity_Assay Selectivity Profiling (e.g., against other ENPPs) Plasma_Assay->Selectivity_Assay Migration_Assay Cell Migration/Invasion Assay (e.g., Boyden Chamber) Selectivity_Assay->Migration_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT, BrdU) Migration_Assay->Proliferation_Assay Fibrosis_Assay Fibroblast Activation & Collagen Deposition Proliferation_Assay->Fibrosis_Assay PK_PD Pharmacokinetics & Pharmacodynamics (Plasma LPA levels) Fibrosis_Assay->PK_PD Efficacy_Model Disease-Specific Animal Model (e.g., Bleomycin-induced pulmonary fibrosis) PK_PD->Efficacy_Model

Caption: A structured experimental workflow for benchmarking novel ATX inhibitors.

Part 1: In Vitro Characterization

1.1. Biochemical ATX Inhibition Assay

  • Objective: To determine the direct inhibitory potency (IC50) of 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid on purified ATX enzyme activity and compare it with the commercial inhibitors.

  • Methodology:

    • Enzyme Source: Recombinant human autotaxin.

    • Substrate: Lysophosphatidylcholine (LPC).

    • Detection Method:

      • Amplex Red Assay: This is a coupled enzymatic assay where the choline released from LPC hydrolysis is oxidized, leading to the production of a fluorescent product, resorufin.[19][20] The rate of fluorescence increase is proportional to ATX activity.

      • LC-MS/MS-based Assay: This method directly measures the formation of specific LPA species (e.g., LPA 18:2) from the corresponding LPC substrate.[3][8] It is considered a more direct and less prone to interference method.[21]

    • Procedure: a. Prepare a dilution series of the test compound and the reference inhibitors. b. Incubate the inhibitors with recombinant ATX for a defined period. c. Initiate the reaction by adding the LPC substrate. d. Measure the product formation (fluorescence or LPA levels) over time. e. Calculate the IC50 values by fitting the data to a dose-response curve.

1.2. Ex Vivo Plasma LPA Inhibition Assay

  • Objective: To assess the inhibitory activity in a more physiologically relevant matrix that contains endogenous ATX and its substrates.

  • Methodology:

    • Matrix: Human or rodent plasma.

    • Procedure: a. Incubate the test compound and reference inhibitors with plasma for a specified duration (e.g., 2 hours).[9] b. Stop the reaction and extract the lipids. c. Quantify the levels of various LPA species using LC-MS/MS.[3][8][14] d. Determine the IC50 for the reduction of total or specific LPA species.

Part 2: Cell-Based Functional Assays

2.1. Cell Migration and Invasion Assays

  • Objective: To evaluate the ability of the inhibitors to block LPA-induced cell migration and invasion, key processes in cancer metastasis and fibrosis.

  • Methodology:

    • Cell Lines: Use cell lines known to respond to LPA, such as A2058 melanoma cells or various cancer cell lines.

    • Assay: Employ a Boyden chamber assay.

    • Procedure: a. Seed cells in the upper chamber of the transwell insert in serum-free media. b. Add LPA as a chemoattractant to the lower chamber. c. Treat the cells with the test compound and reference inhibitors. d. After incubation, stain and count the cells that have migrated through the porous membrane. e. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).

2.2. In Vitro Fibrosis Models

  • Objective: To assess the anti-fibrotic potential of the inhibitors.

  • Methodology:

    • Cell Type: Primary human lung fibroblasts.

    • Stimulus: Transforming growth factor-beta (TGF-β) to induce myofibroblast differentiation.

    • Readouts:

      • Measure the expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen I by western blotting or immunofluorescence.[16]

      • Quantify secreted pro-inflammatory and pro-fibrotic cytokines (e.g., IL-6, MCP-1) in the cell culture supernatant using ELISA.[3][8][17]

Part 3: In Vivo Evaluation

3.1. Pharmacokinetics and Pharmacodynamics (PK/PD)

  • Objective: To determine the pharmacokinetic profile of the novel inhibitor and establish a relationship between its plasma concentration and the inhibition of ATX activity in vivo.

  • Methodology:

    • Animal Model: Rodents (mice or rats).

    • Administration: Administer the compound via a clinically relevant route (e.g., oral gavage).

    • PK Analysis: Collect blood samples at various time points and measure the plasma concentration of the drug using LC-MS/MS.

    • PD Analysis: At the same time points, measure the plasma levels of LPA species to assess the extent and duration of ATX inhibition.[8][14]

3.2. In Vivo Efficacy Models

  • Objective: To evaluate the therapeutic efficacy of the inhibitor in a relevant disease model.

  • Model Selection:

    • Pulmonary Fibrosis: The bleomycin-induced lung injury model is a widely accepted standard.[3][16] Efficacy is assessed by measuring lung collagen content, Ashcroft score (histological assessment of fibrosis), and bronchoalveolar lavage fluid (BALF) LPA levels.[3]

    • Oncology: Syngeneic tumor models (e.g., 4T1 breast cancer) are used to assess the impact on tumor growth, metastasis, and the tumor microenvironment.[8][11]

Conclusion

This comprehensive benchmarking guide provides a systematic approach for the evaluation of the novel autotaxin inhibitor, 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid. By performing a head-to-head comparison against established inhibitors like PF-8380, Ziritaxestat, and Cambritaxestat, researchers can ascertain its relative potency, selectivity, and therapeutic potential. The causality-driven experimental design, from in vitro enzymatic assays to in vivo disease models, ensures a thorough and robust assessment, ultimately informing the future development of this and other novel ATX inhibitors.

References

  • iOnctura. (2022). IOA-289, a Novel, Clinical Stage Autotaxin Inhibitor for the Treatment of Fibrotic Lung Disease. ATS Journals. [Link]

  • Page, J. G., et al. (2023). Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors. bioRxiv. [Link]

  • Ghizzoni, M., et al. (2023). Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models. PMC. [Link]

  • iOnctura. (2021). A novel autotaxin inhibitor, IOA-289, modulates tumor, immune and stromal cell function and has monotherapy activity in fibrotic cancer models. AACR. [Link]

  • Tzouvelekis, A., et al. (2020). Inhibition of Autotaxin with GLPG1690 Increases the Efficacy of Radiotherapy and Chemotherapy in a Mouse Model of Breast Cancer. AACR Journals. [Link]

  • Desroy, N., et al. (2016). Pharmacological profile and efficacy of GLPG1690, a novel ATX inhibitor for COPD treatment. ERS Publications. [Link]

  • Galapagos. (2018). GLPG1690 results in IPF published in The Lancet Respiratory Medicine and presented at ATS. [Link]

  • Van der Aar, E. M., et al. (2019). Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials. PubMed. [Link]

  • Varone, F., et al. (2024). Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis. Taylor & Francis Online. [Link]

  • PR Newswire. (2025). iOnctura debuts cambritaxestat (IOA-289) clinical data in patients with pancreatic cancer at ESMO. [Link]

  • Karkoulia, E., et al. (2020). Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives. PMC. [Link]

  • Kokotos, G., et al. (2018). Development and therapeutic potential of autotaxin small molecule inhibitors: From bench to advanced clinical trials. PubMed. [Link]

  • Hilaris. (2023). Discovery of New Autotaxin Inhibitors Using Structure-based Approaches. [Link]

  • Varone, F., et al. (2024). Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis. PubMed. [Link]

  • Barbayianni, E., et al. (2025). Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors. PMC. [Link]

  • Li, Z., et al. (2021). An updated patent review of autotaxin inhibitors (2017–present). Taylor & Francis Online. [Link]

  • Magri, D., et al. (2020). Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors. MDPI. [Link]

  • ResearchGate. (2025). Ultrafast and Predictive Mass Spectrometry–Based Autotaxin Assays for Label-Free Potency Screening. [Link]

  • Al-Jihadi, A., et al. (2023). Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study. MDPI. [Link]

  • News-Medical. (2024). What are autotaxin inhibitors and how do they work?. [Link]

  • Frontiers. (2022). Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer. [Link]

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Safety & Regulatory Compliance

Safety

2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid proper disposal procedures

The management and disposal of specialty synthetic intermediates like 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid (CAS: 301352-85-2) require a rigorous, chemistry-aware approach. Standard "pour-and-store" was...

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Author: BenchChem Technical Support Team. Date: March 2026

The management and disposal of specialty synthetic intermediates like 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid (CAS: 301352-85-2) require a rigorous, chemistry-aware approach. Standard "pour-and-store" waste procedures are insufficient for complex organic molecules, as improper handling can trigger hazardous degradation pathways.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational protocol for the safe handling and disposal of this compound, grounded in established environmental health and safety (EHS) standards.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To design a safe disposal protocol, we must first understand the molecule's chemical reactivity. 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid contains two critical functional groups: a weakly acidic carboxylic acid and a phenylcarbamoyl (amide) linkage .

While the intact molecule is primarily a skin and eye irritant, the true operational hazard lies in its degradation profile. If this compound is inadvertently mixed with strong aqueous acids or bases (a common mistake during laboratory clean-up or neutralization attempts), the amide bond can hydrolyze. This hydrolysis releases m-anisidine (3-methoxyaniline) .

According to the , m-anisidine is a highly toxic aromatic amine that can be absorbed through the skin, leading to blood toxicity and the formation of methemoglobin (methemoglobinemia)[1]. Furthermore, m-anisidine is highly toxic to aquatic life[2]. Therefore, drain disposal or in-lab neutralization of this compound is strictly prohibited [3].

Quantitative Data & Hazard Summary
ParameterSpecification / DataOperational Implication
Molecular Formula C15H19NO4Generates toxic NOx and COx gases upon incineration.
Molecular Weight 277.32 g/mol Solid particulate; poses inhalation risk if aerosolized.
Hydrolysis Risk High at pH < 2.0 or pH > 12.5Do not mix with strong mineral acids or bases in waste streams.
Primary Degradant m-Anisidine (CAS: 536-90-3)Induces methemoglobinemia; severe aquatic toxicity[1].
EPA Waste Classification Unlisted (Evaluate by Characteristic)Must be managed as hazardous chemical waste[4].

Mandatory Visualization: Disposal & Degradation Workflow

The following workflow illustrates the critical decision matrix for disposing of this compound, highlighting the dangerous hydrolysis pathway that must be avoided.

WasteWorkflow Start 2-(3-Methoxyphenylcarbamoyl)- cyclohexanecarboxylic acid Cond1 Standard Disposal (Intact Compound) Start->Cond1 Cond2 Improper Mixing (Extreme pH / Heat) Start->Cond2 Waste1 Non-Halogenated Organic Waste Stream Cond1->Waste1 Degradation Hydrolysis: Release of m-Anisidine (Methemoglobinemia Risk) Cond2->Degradation Waste2 Highly Toxic Amine Waste Stream Degradation->Waste2 Incineration EPA-Approved High-Temp Incineration Waste1->Incineration Waste2->Incineration

Workflow for 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid disposal and degradation risks.

Step-by-Step Operational & Disposal Methodologies

To maintain scientific integrity and regulatory compliance, laboratory personnel must follow these self-validating protocols as outlined by the [5].

Phase 1: Point-of-Generation Segregation
  • Identify the Matrix: Determine if the compound is in a solid state (pure powder) or dissolved in a solvent (e.g., DMSO, methanol, or dichloromethane).

  • Select the Waste Stream:

    • Solid Waste: Place contaminated consumables (weighing boats, pipette tips) and residual solid powder into a designated, puncture-proof solid hazardous waste container.

    • Liquid Waste (Non-Halogenated): If dissolved in DMSO or methanol, dispose of in the "Non-Halogenated Organic Waste" carboy.

    • Liquid Waste (Halogenated): If dissolved in DCM or chloroform, it must go into the "Halogenated Organic Waste" carboy.

  • Verify Compatibility: Ensure the chosen waste container does not contain strong oxidizers, concentrated nitric acid, or strong alkalis, which could trigger an exothermic reaction or the hydrolysis of the amide bond[6].

Phase 2: Containerization and Secondary Containment
  • Container Selection: Use high-density polyethylene (HDPE) or glass containers. Avoid metal containers, as the carboxylic acid moiety can cause slow corrosion over time[7].

  • Seal Integrity: Cap the container tightly with a PTFE-lined screw cap. Never leave funnels in waste carboys.

  • Secondary Containment: Place all liquid waste containers inside a chemically resistant secondary containment tray capable of holding 110% of the largest container's volume[4].

Phase 3: Labeling and SAA Management
  • EPA-Compliant Labeling: Attach a hazardous waste tag immediately upon placing the first drop of waste into the container. The label must explicitly list "2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid" and the specific solvents used. Do not use abbreviations[3].

  • Hazard Checkboxes: Mark the "Toxic" and "Irritant" checkboxes on the waste tag.

  • Satellite Accumulation Area (SAA) Rules: Store the waste at or near the point of generation. Under EPA regulations, containers must be transferred to the central accumulation area within 3 days of reaching the 55-gallon limit, or disposed of within 6 months of the accumulation start date[3].

Phase 4: Spill Response Protocol

If a spill occurs, the primary goal is to prevent aerosolization of the powder or environmental release of the solution.

  • Solid Spill: Do not dry sweep. Lightly moisten the powder with a compatible solvent (e.g., isopropanol) to bind the dust. Wipe up with absorbent pads and place all materials into a solid hazardous waste bin.

  • Liquid Spill: Surround the spill with inert absorbent material (e.g., vermiculite or sand). Once absorbed, scoop the material into a hazardous waste container.

  • Decontamination: Wash the affected surface with a mild soap and water solution. Do not use bleach (sodium hypochlorite), as mixing bleach with amide/amine derivatives can generate toxic chloramines.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011.[Link]

  • International Labour Organization (ILO). "ICSC 0375 - m-ANISIDINE." International Chemical Safety Cards (ICSCs), Aug 2002.[Link]

  • University of Pennsylvania Environmental Health & Radiation Safety. "Laboratory Chemical Waste Management Guidelines." UPenn EHRS, Feb 2003.[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health Knowledge Center, May 2025.[Link]

Sources

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